molecular formula C9H7BrN2O2 B567608 Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1234616-83-1

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B567608
CAS No.: 1234616-83-1
M. Wt: 255.071
InChI Key: PMCRRTVKYSKHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a valuable chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its primary research application is in the design and synthesis of potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease considered a multifunctional enzyme and a key target in respiratory pathologies . Scientific investigations have demonstrated that the pyrrolo[2,3-b]pyridine core is a privileged structure for HNE inhibition, with studies indicating that the introduction of substituents at the 5-position, such as a bromine atom, is well-tolerated and can interact favorably with the enzyme's large binding pocket, facilitating Michaelis complex formation . This compound provides a critical synthetic handle for further functionalization via cross-coupling reactions, enabling researchers to explore structure-activity relationships and optimize drug-like properties. Beyond respiratory disease research, the pyrrolo[2,3-b]pyridine and related azaindole scaffolds are actively investigated for their potential in other therapeutic areas, including oncology and the treatment of neglected tropical diseases, highlighting their broad significance in early-stage drug discovery . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCRRTVKYSKHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679104
Record name Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-83-1
Record name Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis leverages the robust Hemetsberger-Knittel reaction for the construction of the core 7-azaindole scaffold, ensuring regioselective control of substitution. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed to proceed through a three-step sequence. This approach begins with the regioselective bromination of a commercially available starting material, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the desired position. The core heterocyclic system is then constructed via a Knoevenagel condensation and a subsequent thermal cyclization in a Hemetsberger-Knittel reaction. This pathway is advantageous due to the reliable and well-documented nature of the individual transformations.

Logical Workflow of the Synthesis

A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-formylpyridine B->C Vilsmeier-Haack Formylation D Methyl (Z)-2-azido-3-(2-amino-5-bromopyridin-3-yl)acrylate C->D Knoevenagel Condensation E This compound D->E Hemetsberger-Knittel Cyclization

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromopyridine

This initial step involves the electrophilic bromination of 2-aminopyridine. The use of N-bromosuccinimide (NBS) provides a reliable and selective method for introducing the bromine atom at the 5-position of the pyridine ring.

Protocol:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyridine.

Step 2: Synthesis of 2-Amino-5-bromo-3-formylpyridine

The Vilsmeier-Haack reaction is employed to introduce a formyl group at the 3-position of 2-amino-5-bromopyridine. The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous dimethylformamide (DMF) and cool to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-amino-5-bromopyridine (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 80-90 °C and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-amino-5-bromo-3-formylpyridine.

Step 3: Synthesis of Methyl (Z)-2-azido-3-(2-amino-5-bromopyridin-3-yl)acrylate

This step involves a Knoevenagel condensation between the synthesized aldehyde and methyl azidoacetate to form the key α-azido-β-arylacrylate intermediate.

Protocol:

  • In a round-bottom flask, dissolve 2-amino-5-bromo-3-formylpyridine (1 equivalent) and methyl azidoacetate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • The crude Methyl (Z)-2-azido-3-(2-amino-5-bromopyridin-3-yl)acrylate is often used in the next step without further purification.

Step 4: Synthesis of this compound

The final step is the thermal cyclization of the azidoacrylate intermediate via the Hemetsberger-Knittel reaction to construct the desired 7-azaindole ring system.

Protocol:

  • In a round-bottom flask, dissolve the crude Methyl (Z)-2-azido-3-(2-amino-5-bromopyridin-3-yl)acrylate from the previous step in a high-boiling point solvent such as xylene or toluene.

  • Heat the solution to reflux (typically 140-150 °C for xylene) for 2-4 hours. The reaction proceeds with the evolution of nitrogen gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound as the final product.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound and its key intermediates.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Bromination2-Aminopyridine, NBSAcetonitrile0 to RT4 - 685 - 95
2Vilsmeier-Haack2-Amino-5-bromopyridine, POCl₃, DMFDMF80 - 903 - 460 - 70
3Knoevenagel Condensation2-Amino-5-bromo-3-formylpyridine, Methyl azidoacetateEthanolRT12 - 1675 - 85 (crude)
4Hemetsberger-Knittel CyclizationMethyl (Z)-2-azido-3-(2-amino-5-bromopyridin-3-yl)acrylateXylene140 - 1502 - 470 - 80

Table 2: Physicochemical and Spectroscopic Data of the Final Product

PropertyValue
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.5 (br s, 1H, NH), 8.3 (d, 1H), 8.0 (d, 1H), 7.1 (s, 1H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~162, 148, 144, 132, 128, 120, 115, 110, 52
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₉H₈BrN₂O₂⁺: 254.98, found: 254.9

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing the Hemetsberger-Knittel reaction on a pre-brominated pyridine precursor, this strategy ensures high regioselectivity and good overall yields. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the synthesis of this important heterocyclic scaffold for further chemical exploration and biological evaluation.

An In-depth Technical Guide to Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This compound, a halogenated derivative of the 7-azaindole scaffold, is a crucial building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for therapeutic applications.

Core Chemical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₉H₇BrN₂O₂. Its core structure consists of a fused pyrrole and pyridine ring system, forming the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus. The molecule is further functionalized with a bromine atom at the 5-position and a methyl carboxylate group at the 2-position.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1234616-83-1[Ark Pharma Scientific Limited][1]
Molecular Formula C₉H₇BrN₂O₂[Ark Pharma Scientific Limited][1]
Molecular Weight 255.07 g/mol [Ark Pharma Scientific Limited][1]
Appearance Powder or liquid[Shanghai Finebiotech Co.,Ltd.][2]
Purity >98% (typical)[Shanghai Finebiotech Co.,Ltd.][2]
Storage Store in a tightly closed container, under inert gas (nitrogen or Argon) at 2-8°C[Shanghai Finebiotech Co.,Ltd.][2]

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The most common method for this transformation is Fischer esterification.

Experimental Protocol: Fischer Esterification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the suspension with stirring. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at 0°C.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral or slightly basic.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid + Methanol reflux Reflux with Acid Catalyst (e.g., H₂SO₄) start->reflux evaporation Solvent Evaporation reflux->evaporation extraction Extraction with Organic Solvent evaporation->extraction washing Washing (NaHCO₃, H₂O, Brine) extraction->washing drying Drying (Na₂SO₄) washing->drying concentration Concentration drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product This compound purification->product

Synthesis Workflow

Biological Relevance and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this core have been extensively investigated as inhibitors of Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), both of which are critical in cell signaling pathways implicated in cancer and inflammatory diseases.[1][3][4] this compound serves as a key intermediate in the synthesis of these more complex and biologically active molecules, often through modification of the methyl ester to various amides.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[1] Dysregulation of this pathway is a hallmark of various autoimmune diseases and cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of JAKs, thereby blocking the downstream signaling cascade.[1][3]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative inhibitor->jak

JAK-STAT Signaling Pathway Inhibition
FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers.[4] The 1H-pyrrolo[2,3-b]pyridine core has been identified as a potent hinge-binding motif for FGFR inhibitors, leading to the development of compounds that effectively block downstream signaling.[4]

The diagram below depicts the FGFR signaling pathway and the inhibitory action of compounds synthesized from the 1H-pyrrolo[2,3-b]pyridine scaffold.

G fgf FGF fgfr FGFR fgf->fgfr dimerization Dimerization & Autophosphorylation fgfr->dimerization plc PLCγ dimerization->plc pi3k PI3K dimerization->pi3k ras RAS dimerization->ras dag_ip3 DAG / IP3 plc->dag_ip3 akt AKT pi3k->akt raf RAF ras->raf proliferation Cell Proliferation, Survival, Migration dag_ip3->proliferation akt->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative inhibitor->fgfr

FGFR Signaling Pathway Inhibition

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its chemical properties and reactivity make it an ideal starting material for the synthesis of a wide range of derivatives, particularly those targeting protein kinases. The demonstrated efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold as a core for potent JAK and FGFR inhibitors underscores the importance of this compound in the development of novel therapeutics for cancer and inflammatory disorders. Further research into the synthesis of novel derivatives and their biological evaluation will continue to be an active and promising area of investigation.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in published literature, this guide presents a combination of data from closely related analogs, established synthetic methodologies, and predicted spectroscopic values to serve as a comprehensive resource.

Compound Identity

Compound Name This compound
Synonyms Methyl 5-bromo-7-azaindole-2-carboxylate
CAS Number 1234616-83-1
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Chemical Structure NBrNHCO2CH3

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the known spectrum of 5-bromo-1H-pyrrolo[2,3-b]pyridine, with expected shifts due to the addition of the methyl carboxylate group at the C2 position.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HN1-H
~8.4d1HH6
~8.3d1HH4
~7.2s1HH3
~3.9s3H-OCH₃
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are extrapolated from the data for 5-bromo-1H-pyrrolo[2,3-b]pyridine.[1][2]

Chemical Shift (δ, ppm)Assignment
~162C=O
~148C7a
~144C6
~131C4
~129C2
~123C3a
~112C5
~105C3
~52-OCH₃
Predicted Mass Spectrometry Data

The expected mass spectrum would show characteristic isotopic patterns for a bromine-containing compound.

m/zIon
254/256[M]⁺
223/225[M - OCH₃]⁺
196/198[M - CO₂CH₃]⁺

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Synthetic Workflow

G A 5-bromo-1H-pyrrolo[2,3-b]pyridine B Protection (e.g., SEM-Cl) A->B C N-Protected Intermediate B->C D Lithiation (e.g., n-BuLi) C->D E Carboxylation (CO2) D->E F Protected Carboxylic Acid E->F G Deprotection (e.g., TBAF) F->G H 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid G->H I Esterification (MeOH, H+) H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

This procedure is a representative method and may require optimization.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Tetrahydrofuran (THF)

  • Carbon dioxide (dry ice or gas)

  • Tetrabutylammonium fluoride (TBAF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Protocol:

  • Protection: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in dry DCM, add DIPEA followed by the dropwise addition of SEM-Cl at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-SEM protected intermediate.

  • Carboxylation: Dissolve the N-protected intermediate in dry THF and cool to -78 °C under an inert atmosphere. Add n-BuLi dropwise and stir for 1 hour at -78 °C. Quench the reaction by pouring the mixture over crushed dry ice or by bubbling CO₂ gas through the solution. Allow the mixture to warm to room temperature.

  • Work-up and Deprotection: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude product in THF and add a solution of TBAF. Stir at room temperature until the deprotection is complete (monitored by TLC). Concentrate the reaction mixture and purify the residue by column chromatography to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Step 2: Esterification to this compound

This is a standard Fischer esterification protocol.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

Protocol:

  • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure this compound.

Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product 1H NMR 1H NMR Pure Product->1H NMR 13C NMR 13C NMR Pure Product->13C NMR Mass Spec Mass Spec Pure Product->Mass Spec Data Analysis Data Analysis 1H NMR->Data Analysis 13C NMR->Data Analysis Mass Spec->Data Analysis

Caption: Experimental workflow for synthesis, purification, and characterization.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers in the field of drug development. While direct experimental spectroscopic data is currently scarce in the public domain, the predicted values and proposed synthetic protocols herein offer a robust starting point for the synthesis and characterization of this and related compounds. It is recommended that any experimental work based on this guide be conducted with appropriate safety measures and that all synthesized compounds be thoroughly characterized to confirm their identity and purity.

References

Determining the Solubility of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for determining the solubility of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in various organic solvents. Due to the limited availability of public data on the solubility of this specific compound, this document outlines standardized experimental protocols that can be employed to generate reliable and reproducible solubility data. Such data is crucial for a wide range of applications in pharmaceutical research and development, including formulation design, process chemistry, and preclinical studies.

Data Presentation: A Framework for Quantitative Analysis

A systematic approach to data collection and presentation is essential for the comparison and interpretation of solubility results. The following table provides a standardized format for summarizing the quantitative solubility of this compound in a selection of common organic solvents.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedShake-Flask
Methanol25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Acetonitrile25Data to be determinedData to be determinedShake-Flask
Dichloromethane (DCM)25Data to be determinedData to be determinedShake-Flask
Tetrahydrofuran (THF)25Data to be determinedData to be determinedShake-Flask
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the thermodynamic and kinetic solubility of a given compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, etc.)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25°C). The mixture should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between time points).

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility Determination: Turbidimetric Method

Kinetic solubility provides an estimation of the solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening.[2][3]

Objective: To rapidly assess the solubility of this compound by measuring the concentration at which it precipitates from a solution.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer or selected organic solvent

  • 96-well microtiter plates

  • Plate reader with nephelometric or turbidimetric measurement capabilities

  • Liquid handling system or multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous/Organic Phase: Add the aqueous buffer or the target organic solvent to each well containing the DMSO dilutions. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the turbidity or light scattering in each well using a plate reader. The point at which a significant increase in turbidity is observed indicates the precipitation of the compound.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is detected.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess solid compound mix Combine compound and solvent in vial prep_compound->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate settle Allow suspension to settle agitate->settle filter Filter supernatant to remove solids settle->filter quantify Quantify concentration (HPLC/UV-Vis) filter->quantify solubility_value Thermodynamic Solubility quantify->solubility_value

Caption: General workflow for thermodynamic solubility determination.

This guide provides a starting point for researchers to systematically determine the solubility of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data essential for advancing drug discovery and development projects.

References

Reactivity of the Bromine Atom in Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a derivative of 7-azaindole, is a pivotal building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure, appearing in numerous biologically active compounds, including kinase inhibitors.[1] The strategic placement of a bromine atom at the 5-position offers a versatile handle for introducing molecular diversity through various cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery. The electronic nature of the 7-azaindole nucleus, with its electron-rich pyrrole ring and electron-deficient pyridine ring, imparts unique reactivity to the C-Br bond, making it an excellent substrate for a range of transformations.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is readily susceptible to palladium-catalyzed cross-coupling reactions. These transformations are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, placing this bromo-substituted substrate in a favorable position for versatile functionalization.

A generalized workflow for a typical cross-coupling reaction is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Substrate, Coupling Partner, Ligand, and Base prep_catalyst Add Palladium Catalyst prep_reagents->prep_catalyst prep_solvent Add Anhydrous Solvent prep_catalyst->prep_solvent degas Degas Mixture (e.g., N2/Ar bubbling) prep_solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter (e.g., through Celite) cool->filter extract Aqueous Work-up/Extraction filter->extract purify Purify (e.g., Column Chromatography) extract->purify

Figure 1: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_coupled Ar-Pd(II)-R Ln transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide. The 5-bromo position of the 7-azaindole core is highly amenable to this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Methyl-4-pyrazoleboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂ (5)-K₂CO₃ (2 M aq.)Dioxane/H₂O85493[1]
(3-Cyanophenyl)boronic acidPdCl₂(dppf)·CH₂Cl₂ (6)-K₂CO₃ (2 M aq.)Dioxane---[1]
Arylboronic acidsPd(PPh₃)₄-Cs₂CO₃Ethanol100 (MW)0.5-0.7Good to Excellent[2]
Various boronic acidsPdCl₂(dppf)₂-Cs₂CO₃Dioxane/H₂O90--[3]

Note: Some of the referenced reactions were performed on the parent 5-bromo-7-azaindole or N-protected derivatives, but the conditions are expected to be largely transferable to the methyl ester.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents. This reaction couples the aryl bromide with a primary or secondary amine.[4] While specific examples with this compound are not abundant in the literature, conditions developed for other bromo-7-azaindoles are applicable.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
D-Alanine methyl esterPd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1001-[5]
Various aminesPd precatalysttBuBrettPhosLiHDMS-RT or heat12Moderate to Excellent[6]

Note: The referenced reactions were performed on N-substituted 4-bromo-7-azaindoles or other unprotected bromo-azaindoles. The choice of base and ligand is critical to avoid side reactions and ensure high yields.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds by reacting a terminal alkyne with an aryl halide. This reaction provides a gateway to a variety of linear scaffolds and further functionalization.

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Terminal AlkynesPd(PPh₃)₄ (5)CuIEt₃NTHFRT--General Protocol

Note: While specific data for the target molecule is limited, the Sonogashira reaction is a standard transformation for aryl bromides. The conditions presented are based on general protocols for similar substrates.

Other Potential Transformations

Stille Coupling

The Stille coupling utilizes organotin reagents to form C-C bonds. Although less common now due to the toxicity of tin reagents, it remains a viable option for certain transformations. Patents suggest that 5-bromo-7-azaindole can undergo Stille coupling.[7]

Metal-Halogen Exchange

Metal-halogen exchange, typically with organolithium or Grignard reagents, can convert the aryl bromide into a more reactive organometallic species. This intermediate can then be trapped with various electrophiles. This method is particularly useful for introducing functional groups that are not accessible through cross-coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a mixture of this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a reaction vessel is added a degassed solvent system (e.g., Dioxane/H₂O, 4:1). The mixture is further degassed before the addition of a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.05 eq.). The reaction is then heated to 85-100 °C under an inert atmosphere until completion, as monitored by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1][2]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04-0.10 eq.) are combined. The tube is evacuated and backfilled with an inert gas. A strong base such as Cs₂CO₃ or LiHDMS (1.5-2.0 eq.) and an anhydrous solvent (e.g., dioxane or toluene) are added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford the desired N-substituted product.[5][6]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.10 eq.) are added. A base, typically an amine such as triethylamine or diisopropylamine, is added, and the mixture is degassed. The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. The bromine atom at the 5-position serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The successful functionalization of this core depends critically on the careful selection of the catalyst, ligand, base, and solvent system. This guide provides a foundational understanding of the reactivity of this important intermediate and practical protocols for its derivatization, enabling the rapid generation of diverse chemical libraries for biological screening.

References

The Versatile Scaffold: A Technical Guide to the Potential Biological Activity of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of a wide array of biologically active compounds, particularly in oncology and immunology. This technical guide focuses on the Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate core, a key intermediate that serves as a versatile starting point for the synthesis of potent and selective therapeutic agents. While this specific molecule is primarily a building block, its inherent chemical functionalities allow for extensive derivatization, unlocking a vast potential for diverse biological activities. This document will delve into the synthesis of various derivatives from this scaffold, their reported biological activities with a focus on quantitative data, the signaling pathways they modulate, and the experimental protocols used for their evaluation.

From Scaffold to Candidate: A Synthetic Overview

The this compound scaffold is particularly valuable due to the reactivity of its bromine substituent, which readily participates in cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position, leading to diverse chemical libraries for biological screening. The ester group at the 2-position can also be readily modified, for instance, by amidation, to further explore the structure-activity relationship (SAR).

Below is a generalized workflow for the derivatization and biological evaluation of compounds originating from this scaffold.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation A This compound B Cross-Coupling Reaction (e.g., Suzuki-Miyaura) A->B Aryl/Heteroaryl Boronic Acids C Amide Coupling A->C Amines D Diverse Library of Derivatives B->D C->D E Primary Screening (e.g., Kinase Panel) D->E F Cell-Based Assays (Viability, Proliferation) E->F G Lead Compound Identification F->G H In Vivo Studies G->H I Preclinical Candidate H->I

Caption: Generalized workflow from scaffold to preclinical candidate.

Kinase Inhibition: A Prominent Area of Activity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a key driver in several types of tumors. Consequently, targeting FGFRs is an attractive strategy for cancer therapy. A number of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Dimerization Inhibition

Caption: Simplified FGFR signaling pathway and point of inhibition.
Compound ID FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference
4h7925712[1]
1 1900---[1]

Table 1: In vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases.[1]

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is associated with autoimmune diseases and malignancies.[2] Therefore, JAK inhibitors are a significant class of therapeutic agents. Derivatives of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent and selective JAK1 inhibitors.[3]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition

Caption: Simplified JAK/STAT signaling pathway and point of inhibition.
Compound ID JAK1 IC50 (µM) JAK2 IC50 (µM) JAK1/JAK2 Selectivity Reference
2j2.2>50>24.7-fold[4]
31g (S,S)-enantiomer (38a)--Excellent selectivity over JAK2, JAK3, and TYK2[3]

Table 2: In vitro inhibitory activity and selectivity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against JAK kinases.[3][4]

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammatory processes. PDE4B has been identified as a therapeutic target for central nervous system diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as potent and selective PDE4B inhibitors.[5][6]

Compound ID PDE4B IC50 (µM) PDE4D IC50 (µM) Reference
11h0.11>10[5][6]

Table 3: In vitro inhibitory activity of a selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative against PDE4B and PDE4D.[5][6]

Anticancer Activity

Beyond specific kinase inhibition, derivatives of the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated broad antiproliferative and cytotoxic effects against various human cancer cell lines. These activities are often evaluated using cell viability assays.

Compound ID Cell Line IC50 (µM) Reference
23pHepG2 (Liver)2.357[7]
23pA549 (Lung)3.012[7]
23pSkov-3 (Ovarian)-[7]

Table 4: In vitro anticancer activity of a selected 5-bromo-7-azaindolin-2-one derivative against various cancer cell lines.[7]

Experimental Protocols

The biological evaluation of these compounds relies on a set of standardized in vitro assays. Below are the methodologies for key experiments frequently cited in the literature for this class of compounds.

Kinase Inhibition Assay (General Protocol)

Kinase inhibition assays are designed to measure the ability of a compound to block the enzymatic activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay.

  • Reagent Preparation : Dilute the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.

  • Reaction Setup : In a 384-well plate, add the test compound, the kinase, and a mixture of the substrate and ATP.

  • Incubation : Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis : Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[8]

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition : Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]

  • Formazan Solubilization : Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[8]

  • Absorbance Measurement : Measure the absorbance at 492 nm using a microplate reader.[8]

The SRB assay is a colorimetric assay used to determine cytotoxicity by measuring cellular protein content.

  • Cell Seeding and Treatment : Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Cell Fixation : After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]

  • Washing : Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.[9]

  • SRB Staining : Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye : Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound SRB dye. Air dry the plates completely.[9]

  • Solubilization : Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[9]

  • Absorbance Measurement : Measure the absorbance at 565 nm using a microplate reader.[9]

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds that have demonstrated potent and selective inhibitory activity against a range of important biological targets, including FGFR, JAK kinases, and PDE4B. The significant anticancer and immunomodulatory potential of its derivatives underscores the importance of this scaffold in modern drug discovery. Further exploration of the chemical space around this core structure is warranted and is likely to yield new clinical candidates for the treatment of cancer, inflammatory disorders, and other diseases.

References

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Privileged Fragment for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases. Within this field, the strategic use of molecular fragments in drug design has accelerated the discovery of novel and potent therapeutic agents. Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a derivative of the 7-azaindole scaffold, represents a key fragment with significant potential for the development of a wide array of kinase inhibitors. This technical guide provides a comprehensive overview of this fragment, including its structural features, role in fragment-based drug discovery, and its application in targeting various kinase families.

The 7-azaindole core is recognized as a "kinase privileged fragment" due to its intrinsic ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] The pyridine nitrogen and the pyrrole -NH group of the 7-azaindole scaffold act as a hydrogen bond acceptor and donor, respectively, enabling a bidentate binding mode that is critical for potent kinase inhibition.[1] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Role of this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening low molecular weight fragments that bind to a biological target with high ligand efficiency.[3][4] this compound is an ideal candidate for FBDD campaigns targeting kinases for several reasons:

  • Core Scaffold: The 7-azaindole core provides a solid anchor point in the kinase hinge region.

  • Vector for Growth: The bromine atom at the 5-position serves as a versatile chemical handle for further elaboration. Through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, a diverse range of substituents can be introduced to explore the solvent-exposed regions of the ATP-binding site and achieve higher potency and selectivity.

  • Modulation of Properties: The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing another avenue for modifying the compound's physicochemical properties and exploring additional interactions within the binding pocket.

Kinase Targets and Structure-Activity Relationships (SAR)

While specific inhibitory data for this compound against a broad panel of kinases is not extensively published, the inhibitory activities of closely related 5-bromo-7-azaindole derivatives provide valuable insights into its potential. This scaffold has been successfully employed to develop inhibitors for a multitude of kinase families.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Phosphoinositide 3-Kinases (PI3Ks).[5][6][7] Structure-activity relationship (SAR) studies on related 7-azaindole series have shown that substitution at the 5-position is crucial for modulating the inhibitor's potency and selectivity profile.[8] For instance, in the development of FGFR inhibitors, modifications at this position have been shown to significantly enhance the inhibitory activity.[6]

The following table summarizes the kinase inhibitory activity of selected 5-bromo-7-azaindole derivatives, illustrating the potential of this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference Compound/Details
5-Bromo-7-azaindolin-2-one derivative (23p)Not specified (Antiproliferative)2,357 - 3,012 (µM)More potent than Sunitinib in HepG2, A549, and Skov-3 cell lines.[9]
Substituted 1H-pyrrolo[2,3-b]pyridineFGFR17Compound 4h, with a trifluoromethyl at the 5-position, showed high potency.[10]
Substituted 1H-pyrrolo[2,3-b]pyridineFGFR29Compound 4h.[10]
Substituted 1H-pyrrolo[2,3-b]pyridineFGFR325Compound 4h.[10]
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamideJAK1Potent and selectiveCompound 31g identified as a potent and selective JAK1 inhibitor.[5]
7-Azaindole derivativePI3Kγ0.5Compound B13, with a pyridine group at the 3-position and a substituted 5-position.[7]

Experimental Protocols

The following provides a generalized protocol for a common biochemical kinase assay that can be used to evaluate the inhibitory activity of fragments like this compound.

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (or derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the appropriate assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the produced ADP into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

  • Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit to Lead cluster_2 Lead Optimization Fragment_Library Fragment Library (including this compound) Biophysical_Screening Biophysical Screening (e.g., SPR, NMR, X-ray) Fragment_Library->Biophysical_Screening Fragment_Hits Identified Fragment Hits Biophysical_Screening->Fragment_Hits Structure_Based_Design Structure-Based Design (X-ray Crystallography, Modeling) Fragment_Hits->Structure_Based_Design Fragment_Elaboration Fragment Elaboration (e.g., Suzuki Coupling at 5-bromo) Structure_Based_Design->Fragment_Elaboration Lead_Compounds Lead Compounds Fragment_Elaboration->Lead_Compounds SAR_Studies Structure-Activity Relationship (SAR) Lead_Compounds->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox Optimized_Leads Optimized Leads ADME_Tox->Optimized_Leads Preclinical_Development Preclinical_Development Optimized_Leads->Preclinical_Development Preclinical Development JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor 7-Azaindole Inhibitor (Derived from Fragment) Inhibitor->JAK Inhibits STAT_P pSTAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates

References

The Pivotal Role of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds as a cornerstone of medicinal chemistry. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide delves into the significance and application of a key intermediate, Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a versatile building block that has paved the way for the discovery of potent and selective modulators of critical disease pathways. This document will explore its synthesis, its derivatization into clinically relevant inhibitors, and the experimental methodologies underscoring its journey from a laboratory reagent to a potential therapeutic lead.

The 7-Azaindole Core: A Scaffold of Therapeutic Promise

The 7-azaindole nucleus, a bioisostere of indole and purine, possesses unique electronic properties and hydrogen bonding capabilities that allow for potent and selective interactions with various enzyme active sites.[1] The introduction of a bromine atom at the 5-position and a methyl carboxylate at the 2-position of the 1H-pyrrolo[2,3-b]pyridine core, yielding this compound, provides two reactive handles for further chemical modification. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[2] The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid and subsequently converted to a wide range of amides, further expanding the chemical space for structure-activity relationship (SAR) studies.

Therapeutic Applications of Derivatives

Derivatives of this compound have shown significant promise in several therapeutic areas, primarily as inhibitors of protein kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in diseases like cancer and inflammatory disorders.

Kinase Inhibition in Oncology

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors for cancer therapy. Notably, derivatives have been designed to target Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4] Abnormal activation of the FGFR signaling pathway can drive tumor growth and angiogenesis.[3][4]

Another significant target is the Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator involved in the pathogenesis of acute myeloid leukemia (AML).[5] Derivatives of 7-azaindole have been synthesized and shown to exhibit potent inhibitory activity against CDK8, leading to the suppression of STAT5 phosphorylation and induction of apoptosis in AML cells.[5]

Modulating Inflammatory and Neurodegenerative Pathways

Beyond oncology, this scaffold has been instrumental in developing inhibitors for Janus Kinases (JAKs), which are central to cytokine signaling in inflammatory and autoimmune diseases.[6][7] Selective inhibition of JAK isoforms, such as JAK1 and JAK3, by pyrrolo[2,3-b]pyridine derivatives has demonstrated potential for the treatment of conditions like rheumatoid arthritis and transplant rejection.[6][7]

Furthermore, in the context of neurodegenerative diseases, derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the pathophysiology of Alzheimer's disease.[8] Potent and selective GSK-3β inhibitors derived from this core have been shown to reduce tau hyperphosphorylation and promote neurite outgrowth, highlighting their therapeutic potential.[8]

Other Therapeutic Arenas

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other target classes as well. For instance, derivatives have been developed as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme involved in the regulation of inflammatory processes, with potential applications in central nervous system (CNS) disorders.[9]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from the core scaffold.

Compound IDTargetIC50 (nM)Cell Line/Assay ConditionReference
Compound 6 CDK851.3 ± 4.6Enzymatic Assay[5]
Compound 4h FGFR17Enzymatic Assay[3][4]
FGFR29Enzymatic Assay[3][4]
FGFR325Enzymatic Assay[3][4]
FGFR4712Enzymatic Assay[3][4]
Compound 41 GSK-3β0.22Enzymatic Assay[8]
Compound 46 GSK-3β0.26Enzymatic Assay[8]
Compound 54 GSK-3β0.24Enzymatic Assay[8]
Compound 31g JAK1Potent (exact value not specified)Enzymatic Assay[6]
Compound 31 JAK3Potent (exact value not specified)Enzymatic Assay[7]
Compound 11h PDE4B140Enzymatic Assay[9]
Compound IDCell-Based ActivityCell LineReference
Compound 6 GI50 = 1.97 ± 1.24 µMMV4-11 (AML)[5]
Compound 4h Inhibited proliferation, induced apoptosis4T1 (breast cancer)[3][4]
Compound 41 Increased GSK-3β phosphorylation, inhibited tau hyperphosphorylation, promoted neurite outgrowthSH-SY5Y (neuroblastoma)[8]
Compound 31g Reduced proliferation and fibrogenic gene expressionTGF-β-induced hepatic stellate cells[6]
Compound 31 Potent immunomodulating effect on IL-2-stimulated T cell proliferationT cells[7]
Compound 11h Significantly inhibited TNF-α releaseMacrophages[9]

Key Experimental Protocols

Synthesis of this compound

A general synthetic route to the core intermediate, this compound, can be conceptualized from methodologies reported for analogous structures. A plausible multi-step synthesis is outlined below, drawing from established chemical transformations of pyrrolopyridines.

Step 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine

This starting material can be synthesized through various methods, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine.

Step 2: Formylation at the 2-position

The 5-bromo-1H-pyrrolo[2,3-b]pyridine can be formylated at the 2-position using a Vilsmeier-Haack reaction.

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF at 0 °C, POCl₃ is added dropwise. The reaction mixture is stirred at room temperature and then heated. After completion, the reaction is quenched with an ice-water mixture and neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the aldehyde product. The solid is collected by filtration, washed with water, and dried.

Step 3: Oxidation to the Carboxylic Acid

The 2-formyl group is then oxidized to a carboxylic acid.

  • Reagents: Potassium permanganate (KMnO₄) or other suitable oxidizing agents.

  • Procedure: The 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is dissolved in a suitable solvent (e.g., acetone/water mixture). A solution of KMnO₄ is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the excess KMnO₄ is quenched (e.g., with sodium bisulfite), and the manganese dioxide is filtered off. The filtrate is acidified to precipitate the carboxylic acid, which is then collected by filtration and dried.

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid.

  • Reagents: Methanol (MeOH), Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Procedure (using SOCl₂): The 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is suspended in methanol. Thionyl chloride is added dropwise at 0 °C. The mixture is then refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of NaHCO₃. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired methyl ester.

General Protocol for Suzuki-Miyaura Cross-Coupling

This reaction is crucial for introducing aryl or heteroaryl moieties at the 5-position.

  • Reagents: this compound, an appropriate boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), and a suitable solvent (e.g., 1,4-dioxane, DMF, or toluene, often with water).

  • Procedure: To a degassed mixture of the solvent, base, and boronic acid, this compound and the palladium catalyst are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

General Protocol for Amide Coupling

This procedure is used to convert the methyl ester to various amides.

Step 1: Hydrolysis of the Ester

  • Reagents: this compound derivative, a base (e.g., LiOH, NaOH, or KOH), and a solvent mixture (e.g., THF/water or MeOH/water).

  • Procedure: The ester is dissolved in the solvent mixture, and an aqueous solution of the base is added. The reaction is stirred at room temperature or heated until the hydrolysis is complete. The organic solvent is removed, and the aqueous solution is acidified to precipitate the carboxylic acid, which is collected by filtration.

Step 2: Amide Bond Formation

  • Reagents: The carboxylic acid, a desired amine, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a base (e.g., DIPEA or Et₃N), and a polar aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Procedure: To a solution of the carboxylic acid, amine, and base in the solvent, the coupling agent is added. The reaction is stirred at room temperature until completion. The reaction mixture is then worked up by diluting with water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_synthesis Synthesis of the Core Scaffold 5-bromo-1H-pyrrolo[2,3-b]pyridine 5-bromo-1H-pyrrolo[2,3-b]pyridine Formylation Formylation 5-bromo-1H-pyrrolo[2,3-b]pyridine->Formylation Aldehyde Aldehyde Formylation->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Carboxylic_Acid 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Oxidation->Carboxylic_Acid Esterification Esterification Carboxylic_Acid->Esterification Core_Intermediate This compound Esterification->Core_Intermediate

Caption: Synthetic workflow for the core intermediate.

G cluster_derivatization Derivatization Strategies Core_Intermediate This compound Suzuki_Coupling Suzuki-Miyaura Coupling (at 5-position) Core_Intermediate->Suzuki_Coupling Amide_Coupling Amide Coupling (at 2-position) Core_Intermediate->Amide_Coupling Aryl_Derivatives 5-Aryl/Heteroaryl Derivatives Suzuki_Coupling->Aryl_Derivatives Amide_Derivatives 2-Carboxamide Derivatives Amide_Coupling->Amide_Derivatives

Caption: Key derivatization pathways from the core scaffold.

G cluster_pathway FGFR Signaling Pathway Inhibition FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream_Signaling RAS-MAPK, PI3K-AKT, PLCγ Dimerization->Downstream_Signaling Cellular_Responses Proliferation, Survival, Migration Downstream_Signaling->Cellular_Responses Inhibitor Pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Inhibitor->Dimerization

Caption: Mechanism of FGFR signaling inhibition.

G cluster_pathway JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT_Phosphorylation STAT Phosphorylation JAK->STAT_Phosphorylation STAT_Dimerization STAT Dimerization STAT_Phosphorylation->STAT_Dimerization Nuclear_Translocation Nuclear Translocation STAT_Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Inflammation) Nuclear_Translocation->Gene_Transcription Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK

Caption: Mechanism of JAK-STAT signaling inhibition.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in the field of drug discovery. Its strategic functionalization allows for the systematic exploration of chemical space, leading to the identification of potent and selective inhibitors for a range of clinically important targets. The successful development of derivatives targeting kinases such as FGFR, CDK8, JAKs, and GSK-3β underscores the therapeutic potential of the 7-azaindole core. The detailed synthetic and biological protocols provided herein serve as a guide for researchers aiming to leverage this privileged scaffold in their own drug discovery endeavors. As our understanding of disease biology deepens, the continued exploration of novel derivatives based on this core structure is poised to deliver the next generation of innovative medicines.

References

Methodological & Application

Suzuki-Miyaura Coupling Protocol for Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Detailed Application Note for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful reaction is particularly valuable in drug discovery and development for the synthesis of complex molecules, including biaryl and heteroaryl structures, which are prevalent in medicinally active compounds.[2] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous kinase inhibitors and other therapeutic agents.[3][4] Functionalization at the 5-position of this core through Suzuki-Miyaura coupling of intermediates like Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a detailed protocol for this specific transformation, aimed at researchers and scientists in the pharmaceutical and drug development sectors.

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[5] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.[6] A base is essential for the transmetalation step.[7]

Recommended Reaction Protocol

This protocol is based on established procedures for structurally similar substrates, particularly 5-bromoindazoles and 5-bromopyrroles.[8][9] Researchers should consider this as a robust starting point, with the understanding that minor optimization of reaction parameters may be necessary for specific boronic acids.

Materials and Reagents:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane and water (4:1 to 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a reaction vessel suitable for heating under an inert atmosphere.

Experimental Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (1,4-dioxane/water, 4:1). Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent can significantly influence the outcome of the Suzuki-Miyaura coupling. The following table summarizes conditions that have proven effective for analogous heterocyclic systems and serves as a guide for optimization.

Catalyst SystemBaseSolventTemperature (°C)Typical Yields (%)Reference Substrate
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane8070-955-Bromo-1H-indazole-3-carboxylic acid methyl ester[8][10]
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane / H₂O (4:1)9060-85Methyl 5-bromo-1-(SEM)-1H-pyrrole-2-carboxylate[9]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O60-10080-99Unprotected Azaindoles[4]
XPhosPdG2 / XPhosK₂CO₃Ethanol / H₂O135 (Microwave)67-893-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one[11][12]

Mandatory Visualizations

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R¹-B(OR)₂ (Base) PdII_R_R1 R-Pd(II)L₂-R¹ Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim R-R¹ RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - this compound - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat react Heat Reaction Mixture (80-100 °C) add_solv_cat->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Discussion and Considerations

  • Influence of Substituents: The electronic nature of the boronic acid can influence the reaction rate. Electron-donating groups on the boronic acid generally accelerate the transmetalation step, while electron-withdrawing groups can slow it down.[13] Conversely, electron-withdrawing groups on the aryl halide, such as the ester group in the title compound, can facilitate the initial oxidative addition step.[14]

  • Role of the N-H Group: The presence of an unprotected N-H group on the 7-azaindole ring can potentially complicate the reaction by coordinating to the palladium catalyst. However, successful Suzuki-Miyaura couplings on unprotected N-H containing heterocycles have been widely reported, often with the use of appropriate ligands and bases.[4] The use of a strong inorganic base like K₂CO₃ or Cs₂CO₃ is generally sufficient to deprotonate the boronic acid and facilitate the catalytic cycle without significant interference from the N-H proton.

  • Catalyst Selection: While Pd(dppf)Cl₂ is a robust and versatile catalyst for this type of transformation, other catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos), may offer improved yields or shorter reaction times, particularly with challenging substrates.[4][11]

  • Microwave Chemistry: For high-throughput synthesis and rapid optimization, microwave-assisted heating can be a valuable tool, often leading to significantly reduced reaction times and improved yields.[11][12][15]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient route for the synthesis of novel 5-aryl-7-azaindole derivatives. The provided protocol, based on extensive literature precedents for similar heterocyclic systems, offers a reliable starting point for researchers in drug development. Careful consideration of the catalyst, base, and solvent system, along with diligent reaction monitoring, will enable the successful synthesis of diverse compound libraries for the discovery of new therapeutic agents.

References

Application Notes and Protocols for N-alkylation of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a crucial transformation in medicinal chemistry and drug development. The substituent introduced at the N-1 position of the pyrrole ring significantly influences the pharmacological, pharmacokinetic, and physicochemical properties of the resulting molecules. Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The bromine atom at the 5-position provides a handle for further functionalization, making this scaffold particularly valuable for the generation of compound libraries.

These application notes provide detailed protocols for two common and effective methods for the N-alkylation of this compound: a classical approach using a strong base and an alkyl halide, and the Mitsunobu reaction for cases where the alkylating agent is an alcohol.

General Considerations

  • Safety: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn. Special care should be taken when handling reactive reagents such as sodium hydride and DEAD/DIAD.

  • Reagents and Solvents: Unless otherwise specified, all reagents and solvents should be of high purity and used as received from commercial suppliers. Anhydrous solvents are critical for the success of these reactions, particularly when using strong bases like sodium hydride.

  • Reaction Monitoring: The progress of the reactions should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the product.

  • Purification: The final N-alkylated products are typically purified by column chromatography on silica gel to remove any unreacted starting materials, reagents, and byproducts.

N-Alkylation Methods

Two primary methods for the N-alkylation of this compound are detailed below.

Method 1: N-Alkylation using a Base and Alkyl Halide

This is a widely used and robust method for the N-alkylation of NH-containing heterocycles. The reaction proceeds via the deprotonation of the pyrrole nitrogen by a strong base to form the corresponding anion, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material (concentration typically 0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.5 eq) portion-wise. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often at elevated temperatures.

  • Stirring: Stir the mixture at 0 °C for 30–60 minutes (for NaH) or at the appropriate temperature for other bases, until the deprotonation is complete (cessation of gas evolution for NaH).

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.0–1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours. For less reactive alkyl halides or weaker bases, heating (e.g., 50-80 °C) may be necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Quantitative Data Summary (Typical Conditions):

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHDMF0 to rt2 - 685 - 95
Benzyl BromideNaHTHF0 to rt4 - 1280 - 90
Ethyl BromideK₂CO₃DMF6012 - 2470 - 85
Propargyl BromideCs₂CO₃Acetonitrile508 - 1675 - 90

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Method 2: Mitsunobu Reaction

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.1–1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the reactants (concentration typically 0.1–0.5 M).

  • Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exotherm is often observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue contains the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by silica gel column chromatography. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes be used to precipitate the byproducts before chromatography.

Quantitative Data Summary (Typical Conditions):

AlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)
EthanolPPh₃, DEADTHF0 to rt6 - 1260 - 80
IsopropanolPPh₃, DIADTHF0 to rt12 - 2450 - 70
Benzyl AlcoholPPh₃, DEADDCM0 to rt4 - 870 - 85
CyclopentanolPPh₃, DIADTHF0 to rt12 - 1865 - 80

Note: Yields can be variable and are sensitive to the steric hindrance of the alcohol and the reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound using a base and an alkyl halide.

N_Alkylation_Workflow Start Start: Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine- 2-carboxylate Dissolution 1. Dissolution (Anhydrous Solvent: DMF or THF) Start->Dissolution Deprotonation 2. Deprotonation (Base: NaH, K2CO3, etc. Temperature: 0°C to rt) Dissolution->Deprotonation Alkylation 3. Alkylation (Alkyl Halide) Deprotonation->Alkylation Reaction 4. Reaction (Stirring at rt or heat) Alkylation->Reaction Workup 5. Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product End: N-Alkylated Product Purification->Product Mitsunobu_Workflow Start Start: Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine- 2-carboxylate, Alcohol, PPh3 Dissolution 1. Dissolution (Anhydrous Solvent: THF or DCM) Start->Dissolution Addition 2. Addition of Azodicarboxylate (DEAD or DIAD at 0°C) Dissolution->Addition Reaction 3. Reaction (Stirring at rt) Addition->Reaction Concentration 4. Solvent Removal Reaction->Concentration Purification 5. Purification (Column Chromatography) Concentration->Purification Product End: N-Alkylated Product Purification->Product

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its broad substrate scope and tolerance for various functional groups have made it an indispensable tool in medicinal chemistry and pharmaceutical development. The 7-azaindole scaffold, a core component of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, is a privileged structure found in numerous biologically active compounds. The introduction of an amino group at the C5 position via Buchwald-Hartwig amination allows for the synthesis of a diverse array of compounds with potential therapeutic applications.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process. It commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the aminated product and regenerating the palladium(0) catalyst to continue the cycle. The selection of an appropriate combination of palladium precursor, phosphine ligand, and base is critical for the success and efficiency of the reaction.[1][3]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. These parameters are based on established procedures for the amination of related 5-bromo-7-azaindole derivatives and serve as a robust starting point for reaction optimization.

Table 1: Amination with Primary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10018Est. 85-95
p-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane11024Est. 80-90
BenzylaminePd₂(dba)₃ (2)BrettPhos (3)LiHMDS (2.0)THF8016Est. 75-85
n-HexylaminePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.0)1,4-Dioxane10024Est. 70-80

Table 2: Amination with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)RuPhos (2)LiHMDS (1.5)THF6512Est. 90-98
PiperidinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane10018Est. 88-96
N-MethylanilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene10020Est. 82-92
DiethylaminePd(OAc)₂ (3)DavePhos (6)K₂CO₃ (2.0)Toluene11024Est. 65-75

*Estimated yields are based on similar reactions reported in the literature for 5-bromo-7-azaindole derivatives.

Experimental Protocols

The following is a general and robust protocol for the Buchwald-Hartwig amination of this compound. The specific reagents and conditions should be selected based on the amine coupling partner as detailed in the tables above.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃, LiHMDS)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle, oil bath, or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the palladium source, and the phosphine ligand.

    • Seal the vessel with a rubber septum or cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

    • Under the inert atmosphere, add the base.

    • Add the anhydrous solvent via syringe.

    • Finally, add the amine via syringe. If the amine is a solid, it can be added along with the other solids.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the mixture to the desired temperature (e.g., 65-110 °C) using a preheated oil bath, heating mantle, or microwave reactor.

    • Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with the same organic solvent.

    • Wash the combined filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product, Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivative.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: - this compound - Palladium Source - Phosphine Ligand - Base B Add to Oven-Dried Schlenk Tube A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) B->C D Add Anhydrous Solvent & Amine C->D E Heat & Stir (65-110 °C, 12-24 h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT & Dilute F->G H Filter through Celite® G->H I Wash with Water & Brine H->I J Dry & Concentrate I->J K Purify by Column Chromatography J->K L Characterize Pure Product K->L

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination RNH₂ pd_amine_complex [Ar-Pd(II)(H₂NR)L₂]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(HNR)L₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR reductive_elimination->product aryl_halide Ar-Br amine RNH₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Using Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, utilizing Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a key starting material. The aberrant activation of the FGFR signaling pathway is a critical driver in various cancers, making FGFRs a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile core for the development of selective and potent FGFR inhibitors.[1][2] This guide outlines a strategic synthetic approach, encompassing palladium-catalyzed cross-coupling reactions to introduce diversity at the 5-position, followed by functionalization of the 2-position carboxylate to generate a library of potential inhibitors. Detailed protocols, data presentation in tabular format, and diagrammatic representations of the synthetic workflow and the FGFR signaling pathway are provided to facilitate research and development in this area.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in cell proliferation, differentiation, migration, and survival.[1] Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs have been implicated in the pathogenesis of numerous cancers, including breast, bladder, and lung cancer. Consequently, the development of small molecule inhibitors targeting FGFRs has emerged as a promising strategy in oncology drug discovery.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has been identified as a privileged scaffold in medicinal chemistry, forming the core of several kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of FGFRs. This document focuses on the synthetic utility of this compound as a versatile starting material for generating a diverse range of FGFR inhibitors. The bromine atom at the 5-position provides a handle for introducing various aryl and heteroaryl substituents through well-established cross-coupling methodologies, while the methyl ester at the 2-position can be readily converted to amides, enabling further structure-activity relationship (SAR) exploration.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) co-receptor to an FGFR induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes such as proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR P1 FGFR->P1 P2 FGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response experimental_workflow start This compound step1 Step 1: Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) start->step1 intermediate1 Methyl 5-substituted-1H-pyrrolo[2,3-b]pyridine-2-carboxylate step1->intermediate1 step2 Step 2: Saponification (Ester Hydrolysis) intermediate1->step2 intermediate2 5-substituted-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 end Final FGFR Inhibitor Library step3->end

References

Application Notes: Synthesis and Evaluation of PDE4B Inhibitors from Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory signaling pathways. By catalyzing the hydrolysis of cAMP, PDE4B plays a pivotal role in modulating the activity of immune cells.[1][2] Inhibition of PDE4B has emerged as a promising therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3][4] The selective inhibition of the PDE4B isoform is of particular interest, as it is believed to retain the anti-inflammatory effects while minimizing the side effects associated with non-selective PDE4 inhibitors.[3]

The versatile heterocyclic scaffold, 1H-pyrrolo[2,3-b]pyridine, has been identified as a promising core structure for the development of potent and selective PDE4B inhibitors.[1] This document provides detailed application notes and protocols for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, potent PDE4B inhibitors, utilizing Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a key starting material. Furthermore, it outlines the experimental procedures for the in vitro evaluation of these synthesized compounds.

Synthetic Approach

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives from this compound can be achieved through a straightforward, multi-step process. The general synthetic workflow involves the initial modification at the 5-position of the pyrrolo[2,3-b]pyridine core via a Suzuki or Chan-Lam coupling reaction, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid. The final step is an amide coupling reaction with a variety of primary or secondary amines to generate a library of potential PDE4B inhibitors.

Data Presentation

The following tables summarize the quantitative data for a series of synthesized 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, highlighting their inhibitory activity against PDE4B and selectivity over the PDE4D isoform.

Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B and PDE4D

Compound IDR Group (Amide)PDE4B IC50 (µM)[1]PDE4D IC50 (µM)[1]Selectivity (PDE4D/PDE4B)
1a Cyclopropyl0.251.56.0
1b Cyclobutyl0.181.26.7
1c Cyclopentyl0.110.857.7
1d Tetrahydrofuran-3-yl0.452.86.2
1e 3,3-Difluoroazetidin-1-yl0.140.846.0
Rolipram (Reference)0.210.552.6

Note: The synthesis and evaluation of these compounds are based on the work by Maccari et al., who utilized a similar scaffold. The presented data is illustrative of the potential of this chemical series.[1]

Mandatory Visualizations

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibitor Action GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4B->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Pro_inflammatory Inhibits Production pCREB pCREB CREB->pCREB Anti_inflammatory Anti-inflammatory Cytokines pCREB->Anti_inflammatory Promotes Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine- 2-carboxamide Inhibitor->PDE4B Inhibits

Caption: PDE4B Signaling Pathway and Inhibition.

Experimental_Workflow Start This compound Step1 Step 1: Suzuki or Chan-Lam Coupling (Modification at 5-position) Start->Step1 Intermediate1 Methyl 5-aryl/heteroaryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Intermediate2 5-aryl/heteroaryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final_Product 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives Step3->Final_Product Evaluation In Vitro Evaluation Final_Product->Evaluation PDE4_Assay PDE4B Inhibition Assay Evaluation->PDE4_Assay TNF_Assay TNF-α Release Assay Evaluation->TNF_Assay

Caption: Synthetic and Evaluation Workflow.

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

This protocol describes a general procedure for the synthesis of the target compounds.

Step 1: Suzuki Coupling of this compound

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a solvent mixture of dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-aryl/heteroaryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the product from Step 1 in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (e.g., 2-3 eq), to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 5-aryl/heteroaryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid from Step 2 (1.0 eq) in a suitable solvent such as DMF, add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

Protocol 2: In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)

This protocol outlines a general method for determining the IC50 value of the synthesized compounds against the PDE4B enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare solutions of recombinant human PDE4B enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the PDE4B enzyme solution to all wells except the negative control.

    • Initiate the reaction by adding the FAM-cAMP substrate solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a binding agent that specifically binds to the hydrolyzed AMP product.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: TNF-α Release Assay in Macrophages

This protocol describes a method to evaluate the anti-inflammatory activity of the synthesized compounds by measuring their effect on TNF-α release from LPS-stimulated macrophages.

  • Cell Culture and Treatment:

    • Plate macrophage-like cells (e.g., RAW 264.7 or THP-1 differentiated cells) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours) to induce TNF-α production.

  • TNF-α Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value for TNF-α inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

Application Notes and Protocols: Sonogashira Coupling of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. Functionalization of this core structure via Sonogashira coupling provides a direct route to novel alkynyl-substituted 7-azaindoles, which are valuable intermediates for the development of new therapeutic agents.

This document provides a detailed experimental procedure for the Sonogashira coupling of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with terminal alkynes.

Reaction Principle

The Sonogashira reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation with a copper(I) acetylide and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and Copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous solvent (e.g., THF or DMF, 10 mL) and the base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv) via syringe.

    • Stir the mixture for a few minutes at room temperature.

  • Addition of Alkyne:

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C, depending on the reactivity of the alkyne and halide) for the required time (typically 4-24 hours).[3]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of analogous 5-bromoindoles and bromopyridines with various terminal alkynes, which can serve as a starting point for optimizing the reaction with this compound.

EntryAryl HalideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[3]
25-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[3]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[4]
46-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT16High[5]

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Pd Catalyst & CuI inert Inert Atmosphere (Ar or N2) reagents->inert solvent_base Add Solvent & Base inert->solvent_base add_alkyne Add Terminal Alkyne solvent_base->add_alkyne stir Stir at Specified Temp. add_alkyne->stir monitor Monitor by TLC stir->monitor quench Quench & Dilute monitor->quench Reaction Complete filter Filter quench->filter extract Extract & Wash filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product Sonogashira_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X      L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)-C≡CR'        L2 transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Product Released product R-C≡C-R' reductive_elimination->product cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R' cu_acetylide->transmetalation + Pd-Complex, - CuX alkyne H-C≡C-R' alkyne->cu_acetylide + CuX, - HX (Base assisted) base Base cuX CuX

References

Application of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a versatile building block in medicinal chemistry, particularly amenable to the generation of diverse compound libraries through parallel synthesis. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors. The bromine atom at the 5-position and the methyl ester at the 2-position provide orthogonal handles for a variety of chemical transformations, making it an ideal starting material for creating focused libraries for structure-activity relationship (SAR) studies. This document outlines the application of this scaffold in parallel synthesis, providing detailed protocols and showcasing its utility in the discovery of potent enzyme inhibitors.

Workflow for Parallel Synthesis

The general workflow for the parallel synthesis of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide library from this compound involves a three-step sequence: (1) diversification at the 5-position via Suzuki coupling, (2) hydrolysis of the methyl ester to the corresponding carboxylic acid, and (3) parallel amide coupling with a diverse set of amines.

G cluster_0 Step 1: Diversification (Suzuki Coupling) cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Parallel Amide Coupling A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Array of Boronic Acids/Esters B->C D Library of 5-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylates C->D E Library of 5-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylates F Hydrolysis (e.g., LiOH or NaOH) E->F G Library of 5-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acids F->G H Library of 5-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acids J Amide Coupling (e.g., HATU, T3P) H->J I Array of Diverse Amines I->J K Final Library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides J->K FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression Regulates Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibits

Application Notes and Protocols for the Scale-up Synthesis of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its derivatives are key heterocyclic building blocks in medicinal chemistry. The 7-azaindole scaffold, a core component of this molecule, is recognized as a "privileged structure" because it can mimic the purine base of ATP, enabling it to bind to the ATP-binding sites of various kinases. The bromine atom at the 5-position serves as a versatile handle for introducing chemical diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates.

A significant application of this scaffold is in the development of kinase inhibitors for oncology. For instance, the related compound 5-bromo-7-azaindole is a crucial intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase used in the treatment of melanoma[1][2]. Derivatives of 5-bromoindole-2-carboxylic acid have also been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, showing significant antiproliferative activity against various cancer cell lines[3][4]. Furthermore, derivatives of the broader 1H-pyrrolo[2,3-b]pyridine-2-carboxamide class have been identified as selective and potent inhibitors of phosphodiesterase 4B (PDE4B) and Janus kinase 1 (JAK1), which are therapeutic targets for inflammatory and autoimmune diseases[5].

The scale-up synthesis of this compound is therefore of high interest for the pharmaceutical industry to ensure a reliable and cost-effective supply of this pivotal intermediate for drug discovery and development programs. The protocol detailed below provides a scalable and efficient three-step synthesis route.

Experimental Workflow

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A 2-Amino-3,5-dibromopyridine C Pd(PPh3)2Cl2, CuI, Et3N, THF A->C Reactant B Methyl propiolate B->C Reactant D Methyl 3-(2-amino-5-bromopyridin-3-yl)propiolate C->D Yields E Methyl 3-(2-amino-5-bromopyridin-3-yl)propiolate F Potassium tert-butoxide, THF E->F Starting Material G This compound F->G Yields H Crude Product I Recrystallization from Isopropanol/Water H->I Process J Pure this compound I->J Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Sonogashira Coupling to Synthesize Methyl 3-(2-amino-5-bromopyridin-3-yl)propiolate

This procedure describes the palladium-catalyzed Sonogashira coupling of 2-amino-3,5-dibromopyridine with methyl propiolate.

Materials:

  • 2-Amino-3,5-dibromopyridine

  • Methyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • To a clean and dry reaction vessel, add 2-amino-3,5-dibromopyridine (1.0 eq).

  • Under a nitrogen atmosphere, add anhydrous THF (10 L/kg of starting material).

  • Stir the mixture until the starting material is fully dissolved.

  • To the solution, add triethylamine (2.5 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl propiolate (1.1 eq) to the reaction mixture over 30 minutes, maintaining the temperature below 30°C.

  • Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst and triethylamine hydrobromide salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • The crude product can be purified by slurrying in a minimal amount of cold diethyl ether and filtering to afford Methyl 3-(2-amino-5-bromopyridin-3-yl)propiolate.

Step 2: Intramolecular Cyclization to Synthesize this compound

This step involves the base-mediated intramolecular cyclization of the Sonogashira coupling product.

Materials:

  • Methyl 3-(2-amino-5-bromopyridin-3-yl)propiolate

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • In a clean and dry reaction vessel, dissolve Methyl 3-(2-amino-5-bromopyridin-3-yl)propiolate (1.0 eq) in anhydrous THF (15 L/kg of starting material) under a nitrogen atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF (5 L/kg of KOtBu).

  • Slowly add the potassium tert-butoxide solution to the reaction mixture over 1 hour, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (10 L/kg of starting material) while maintaining the temperature below 25°C.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 5 L/kg of starting material).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 3: Purification by Recrystallization

This final step purifies the crude product to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized water

  • Crystallization vessel with stirring

  • Filtration apparatus

Procedure:

  • Transfer the crude product to a crystallization vessel.

  • Add isopropanol (5-8 L/kg of crude product) and heat the mixture to 70-75°C with stirring until all the solid dissolves.

  • Slowly add deionized water (1-2 L/kg of crude product) dropwise until the solution becomes slightly turbid.

  • Cool the mixture slowly to room temperature, and then further cool to 0-5°C for at least 2 hours to allow for complete crystallization.

  • Collect the solid product by filtration and wash the filter cake with a cold mixture of isopropanol and water (4:1).

  • Dry the product under vacuum at 50°C to a constant weight to yield pure this compound.

Data Presentation

ParameterStep 1: Sonogashira CouplingStep 2: Intramolecular CyclizationStep 3: PurificationOverall
Starting Material 2-Amino-3,5-dibromopyridineMethyl 3-(2-amino-5-bromopyridin-3-yl)propiolateCrude Final Product2-Amino-3,5-dibromopyridine
Key Reagents Methyl propiolate, Pd(PPh₃)₂Cl₂, CuI, Et₃NPotassium tert-butoxideIsopropanol, Water-
Solvent THFTHFIsopropanol/Water-
Temperature 60-65°C0°C to Room Temp.75°C to 0°C-
Reaction Time 4-6 hours2-4 hoursNot Applicable-
Typical Yield 85-90%90-95%90-95% (Recovery)~70-80%
Purity (by HPLC) >95% (crude)>97% (crude)>99%>99%

Signaling Pathway Diagram

cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, BRAF) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Vemurafenib Vemurafenib (derived from 5-bromo-7-azaindole) Vemurafenib->RAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a 7-azaindole derivative.

References

Protecting Group Strategies for the Pyrrole Nitrogen in Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection and deprotection of the pyrrole nitrogen in Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The selection of an appropriate protecting group is critical for the successful functionalization of the 7-azaindole core, enabling a wide range of synthetic transformations. The following sections outline strategies for three commonly employed protecting groups: tert-butyloxycarbonyl (Boc), Tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors. The pyrrole nitrogen of the 7-azaindole scaffold is nucleophilic and can interfere with desired reactions at other positions of the molecule. Therefore, protection of this nitrogen is often a necessary step in a synthetic route. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.

Protecting Group Strategies: A Comparative Overview

The choice of protecting group depends on the planned synthetic route and the desired reaction conditions. Below is a summary of the key characteristics of Boc, Tosyl, and SEM protecting groups for the pyrrole nitrogen of this compound.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., DMAP, Et₃N), in an aprotic solvent (e.g., THF, DCM).Stable to most nucleophilic and basic conditions. Labile to strong acids.Acidic conditions (e.g., TFA in DCM, HCl in dioxane).Easily removed under mild acidic conditions.
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl), base (e.g., NaH, Et₃N), in an aprotic solvent (e.g., DMF, DCM).Very stable to a wide range of reaction conditions, including strongly acidic and oxidizing conditions.Strong basic conditions (e.g., NaOH or LiOH in aq. alcohol), or reductive cleavage.High stability allows for a broad range of subsequent reactions.
SEM 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl), base (e.g., NaH), in an aprotic solvent (e.g., DMF).Stable to a variety of nucleophilic and basic conditions.Fluoride ion sources (e.g., TBAF) or acidic conditions.Can be removed under mild, non-acidic conditions.

Experimental Protocols

The following protocols are detailed methodologies for the protection and deprotection of the pyrrole nitrogen of this compound.

tert-Butyloxycarbonyl (Boc) Group Strategy

1.1. Protection Protocol: Synthesis of Methyl 1-(tert-butoxycarbonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol describes the introduction of the Boc protecting group onto the pyrrole nitrogen.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected product.

  • Quantitative Data:

ParameterValue
Yield 85-95%
Reaction Time 2-4 hours
Temperature Room Temperature

1.2. Deprotection Protocol: Removal of the Boc Group

This protocol details the removal of the Boc protecting group using trifluoroacetic acid.

  • Materials:

    • Methyl 1-(tert-butoxycarbonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous DCM.

    • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

  • Quantitative Data:

ParameterValue
Yield >95%
Reaction Time 1-3 hours
Temperature 0 °C to Room Temperature
Tosyl (Ts) Group Strategy

2.1. Protection Protocol: Synthesis of Methyl 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol outlines the procedure for the N-tosylation of the pyrrole nitrogen.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to give the N-tosylated product.

  • Quantitative Data:

ParameterValue
Yield 70-85%
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature

2.2. Deprotection Protocol: Removal of the Tosyl Group

This protocol describes the cleavage of the N-tosyl group under basic conditions.

  • Materials:

    • Methyl 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol (MeOH)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-tosylated starting material (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (3.0-5.0 eq).

    • Heat the reaction mixture to reflux (60-70 °C) for 2-6 hours.

    • After cooling to room temperature, neutralize the mixture with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

  • Quantitative Data:

ParameterValue
Yield 75-90%
Reaction Time 2-6 hours
Temperature 60-70 °C
2-(Trimethylsilyl)ethoxymethyl (SEM) Group Strategy

3.1. Protection Protocol: Synthesis of Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol details the introduction of the SEM protecting group.

  • Materials:

    • This compound

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-SEM protected product.

  • Quantitative Data:

ParameterValue
Yield 80-90%
Reaction Time 3-5 hours
Temperature 0 °C to Room Temperature

3.2. Deprotection Protocol: Removal of the SEM Group

This protocol describes the removal of the SEM group using a fluoride source.

  • Materials:

    • Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

    • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-SEM protected starting material (1.0 eq) in anhydrous THF.

    • Add tetrabutylammonium fluoride solution (1.5-2.0 eq).

    • Heat the reaction mixture at 60-70 °C for 12-24 hours.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

  • Quantitative Data:

ParameterValue
Yield 70-85%
Reaction Time 12-24 hours
Temperature 60-70 °C

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection strategies described above.

ProtectionDeprotectionWorkflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start_P This compound Reagents_P Protecting Group Reagent (e.g., (Boc)₂O, TsCl, SEMCl) + Base Reaction_P Reaction in Aprotic Solvent Reagents_P->Reaction_P 1 Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P 2 Purification_P Column Chromatography Workup_P->Purification_P 3 End_P N-Protected Product Purification_P->End_P 4 Start_D N-Protected Product Reagents_D Deprotection Reagent (e.g., TFA, NaOH, TBAF) Reaction_D Reaction under Specific Conditions Reagents_D->Reaction_D 1 Workup_D Aqueous Workup & Extraction Reaction_D->Workup_D 2 End_D Deprotected Product Workup_D->End_D 3

Caption: General workflow for N-protection and N-deprotection.

LogicalRelationship cluster_boc Boc Strategy cluster_ts Tosyl Strategy cluster_sem SEM Strategy Start Starting Material: This compound Protect_Boc N-Boc Protection ((Boc)₂O, DMAP) Start->Protect_Boc Protect_Ts N-Tosyl Protection (TsCl, NaH) Start->Protect_Ts Protect_SEM N-SEM Protection (SEMCl, NaH) Start->Protect_SEM Boc_Protected N-Boc Protected Intermediate Protect_Boc->Boc_Protected Deprotect_Boc N-Boc Deprotection (TFA) Boc_Protected->Deprotect_Boc Deprotect_Boc->Start Ts_Protected N-Tosyl Protected Intermediate Protect_Ts->Ts_Protected Deprotect_Ts N-Tosyl Deprotection (NaOH, heat) Ts_Protected->Deprotect_Ts Deprotect_Ts->Start SEM_Protected N-SEM Protected Intermediate Protect_SEM->SEM_Protected Deprotect_SEM N-SEM Deprotection (TBAF) SEM_Protected->Deprotect_SEM Deprotect_SEM->Start

Caption: Logical relationships of the protecting group strategies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) Starting Material

  • Question: My synthesis of 5-bromo-7-azaindole from 7-azaindole is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I improve the outcome?

  • Answer: The direct bromination of 7-azaindole can be challenging due to the electron-rich nature of the pyrrole ring and the electron-withdrawing nature of the pyridine ring, which can lead to multiple bromination products or lack of reactivity. Common issues and solutions include:

    • Over-bromination: The pyrrole ring is highly activated and can easily undergo multiple brominations. To mitigate this, use a milder brominating agent or control the stoichiometry carefully. N-Bromosuccinimide (NBS) is often a good choice.

    • Incorrect Solvent: The choice of solvent can significantly impact the selectivity and rate of the reaction. Dichloromethane or chloroform are commonly used.

    • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C) can help to control the reaction rate and improve selectivity.

    • Alternative Strategy: Consider a multi-step synthesis for better control. One reported method involves the hydrogenation of 7-azaindole to 7-azaindoline, followed by bromination to 5-bromo-7-azaindoline, and subsequent dehydrogenation to yield 5-bromo-7-azaindole.[1]

Issue 2: Inefficient Esterification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Question: I am having difficulty converting 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid to its methyl ester. The reaction is slow, incomplete, or leads to decomposition. What should I try?

  • Answer: Standard esterification methods may need optimization for this substrate. Potential issues and solutions are:

    • Steric Hindrance: The carboxylic acid group at the 2-position might be sterically hindered. Using a less bulky alcohol or a more reactive electrophile could help.

    • Reaction Conditions:

      • Fischer Esterification: Using a large excess of methanol and a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid) at reflux is a standard approach. Ensure anhydrous conditions to favor product formation.

      • Alternative Reagents: If Fischer esterification is not effective, consider using diazomethane (use with extreme caution due to its toxicity and explosive nature) or trimethylsilyldiazomethane for a milder and often higher-yielding reaction. Another option is to convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol.

    • Decomposition: The 7-azaindole core can be sensitive to strongly acidic conditions and high temperatures. If decomposition is observed, a milder esterification method is recommended.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to obtain pure this compound. What are the common impurities and the best purification methods?

  • Answer: Common impurities can include unreacted starting materials, over-brominated byproducts, or hydrolyzed ester.

    • Chromatography: Silica gel column chromatography is the most common and effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities.

    • Impurity Identification: Use techniques like TLC, LC-MS, and NMR to identify the impurities, which will help in choosing the most appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A common and effective route starts with the commercially available 7-azaindole. The synthesis typically involves two main steps:

  • Bromination: Selective bromination of 7-azaindole at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.

  • Carboxylation and Esterification: This can be a multi-step process involving protection of the pyrrole nitrogen, followed by introduction of the carboxylic acid group at the 2-position and subsequent esterification to the methyl ester. Alternatively, direct carboxylation followed by esterification can be attempted.

Q2: What are the key reaction parameters to control for a high-yield synthesis?

A2: To achieve a high yield, careful control of the following parameters is crucial:

  • Stoichiometry of Reagents: Particularly for the bromination step, using the correct molar equivalents of the brominating agent is critical to avoid side products.

  • Reaction Temperature: Many steps in this synthesis benefit from controlled, often low, temperatures to manage reactivity and selectivity.

  • Solvent Choice: The polarity and reactivity of the solvent can significantly influence the reaction outcome.

  • Atmosphere: For certain steps, particularly those involving organometallic intermediates, an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent degradation of reagents.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions should be taken:

  • Brominating Agents: Reagents like N-bromosuccinimide can be corrosive and are potent oxidizers. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Strong acids (e.g., sulfuric acid) and bases used in the synthesis are corrosive. Handle with care and appropriate PPE.

  • Solvents: Many organic solvents are flammable and can be toxic. Work in a well-ventilated area and take precautions to avoid ignition sources.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)

This protocol is based on the bromination of 7-azaindoline followed by dehydrogenation.[1]

  • Hydrogenation of 7-azaindole: To a pressure reaction kettle, add 7-azaindole and Raney nickel in ethanol.[1] Pressurize the vessel with hydrogen (e.g., 4 MPa) and heat (e.g., 95°C) for a specified time (e.g., 12 hours).[1] After cooling, filter the catalyst and concentrate the filtrate to obtain 7-azaindoline.

  • Bromination of 7-azaindoline: Dissolve the 7-azaindoline in a suitable solvent. Add a brominating agent (e.g., bromine) dropwise at a controlled temperature. Stir for a designated period (e.g., 8 hours).[1]

  • Dehydrogenation to 5-bromo-7-azaindole: The resulting 5-bromo-7-azaindoline is then dehydrogenated using an oxidizing agent like manganese dioxide in a solvent such as toluene to yield 5-bromo-7-azaindole.[1]

Protocol 2: Esterification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

This is a general protocol for Fischer esterification.

  • Suspend 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Bromination Conditions for 7-Azaindole Derivatives

Brominating AgentSolventTemperature (°C)Yield (%)Reference
N-BromosuccinimideDichloromethane0 - rtModerate to GoodGeneral Knowledge
BromineAcetic AcidrtVariableGeneral Knowledge
HBr / H₂O₂Dichloromethane25 - 3095.6 (for dihydro)[2]

Table 2: Overview of Esterification Methods for Heterocyclic Carboxylic Acids

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol, H₂SO₄ (cat.)RefluxInexpensive, simpleRequires harsh conditions, equilibrium limited
Acid Chloride FormationSOCl₂ or (COCl)₂, then Methanol0°C to rtHigh yielding, irreversibleRequires an extra step, harsh reagents
DiazomethaneCH₂N₂ in Ether0°CMild, high yieldingHighly toxic and explosive

Visualizations

experimental_workflow cluster_start Starting Materials cluster_bromination Step 1: Bromination cluster_carboxylation Step 2: Carboxylation cluster_esterification Step 3: Esterification cluster_product Final Product 7_azaindole 7-Azaindole bromination Bromination (e.g., NBS, DCM) 7_azaindole->bromination Yield Improvement Focus: - Control Stoichiometry - Low Temperature carboxylation Introduction of -COOH at C2 bromination->carboxylation Intermediate: 5-bromo-7-azaindole esterification Esterification (MeOH, H+) carboxylation->esterification Intermediate: 5-bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid final_product Methyl 5-bromo-1H-pyrrolo [2,3-b]pyridine-2-carboxylate esterification->final_product Yield Improvement Focus: - Anhydrous Conditions - Mild Reagents troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in Synthesis incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Formation of Side Products (e.g., over-bromination) low_yield->side_products decomposition Product/Intermediate Decomposition low_yield->decomposition purification_loss Loss during Purification low_yield->purification_loss optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete_reaction->optimize_conditions Address with change_reagents Change Reagents (Milder brominating agent, Alternative esterification) side_products->change_reagents Address with control_stoichiometry Control Stoichiometry side_products->control_stoichiometry Address with decomposition->optimize_conditions Address with decomposition->change_reagents Address with optimize_purification Optimize Purification Method purification_loss->optimize_purification Address with

References

Technical Support Center: Bromination of 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carboxylate?

Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system predominantly occurs at the 3-position. The presence of an electron-withdrawing carboxylate group at the 2-position further deactivates the pyrrole ring, but the 3-position remains the most nucleophilic and therefore the primary site of bromination.

Q2: Which brominating agent is most suitable for this reaction?

N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of 7-azaindole and its derivatives. It is generally easier and safer to handle than liquid bromine and can provide high yields of the desired 3-bromo product when used under appropriate conditions.

Q3: What are the common impurities or side products I should be aware of?

The most common impurities and side products include:

  • Succinimide: This is a byproduct of the reaction when using NBS and can sometimes be difficult to remove from the final product.[1]

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Di-brominated Products: Over-bromination can lead to the formation of di-substituted products, although this is less common when using a controlled amount of NBS.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the ester functionality or other sensitive groups may occur.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TTC) is an effective technique for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material, the desired product, and any significant byproducts. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion to Product 1. Inactive NBS. 2. Insufficient reaction temperature or time. 3. Deactivated substrate due to the electron-withdrawing carboxylate group.1. Use freshly recrystallized NBS. The reagent should be a white crystalline solid; a yellow or brown color indicates decomposition. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Consider using a slight excess of NBS (1.1-1.2 equivalents).
Formation of Multiple Products (as seen on TLC) 1. Over-bromination leading to di- or poly-brominated compounds. 2. Reaction temperature is too high, promoting side reactions.1. Use a stoichiometric amount or a slight excess of NBS (1.05-1.1 equivalents). Add the NBS portion-wise to the reaction mixture. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and allow for a longer reaction time.
Difficulty in Removing Succinimide Byproduct Succinimide has some solubility in organic solvents and can co-precipitate or co-crystallize with the product.[1]1. During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide. This will deprotonate the succinimide, increasing its solubility in the aqueous phase. 2. If the product is stable, consider a precipitation/filtration strategy where the product is selectively precipitated from a suitable solvent system, leaving the succinimide in solution. 3. Column chromatography on silica gel is an effective method for separating the product from succinimide.
Product is Lost During Aqueous Workup The brominated product may have some water solubility, especially if the ester group is small (e.g., methyl or ethyl ester).1. Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase. 2. Back-extract the aqueous washes with fresh organic solvent to recover any dissolved product.
Formation of a Tar-like Substance Decomposition of the starting material or product under the reaction conditions.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. 2. Control the reaction temperature carefully, as excessive heat can lead to polymerization or decomposition.

Experimental Protocols

General Protocol for the Bromination of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol is a generalized procedure based on the bromination of related 7-azaindole derivatives. Optimization may be required for specific substrates.

Materials:

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous solvent (e.g., chloroform, acetonitrile, or dimethylformamide)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equivalent) in the chosen anhydrous solvent (e.g., chloroform) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Transfer the mixture to a separatory funnel and dilute with the organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Quantitative Data Summary (Illustrative)

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1H-pyrrolo[2,3-b]pyridineNBS (1.1)DMFRoom Temp.285[2]
Substituted 1H-pyrrolo[2,3-b]pyridineBr2 or NBSChloroformNot specifiedNot specifiedNot specified[3]

Note: The yields and reaction conditions are for related substrates and should be used as a guideline. Optimization for ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is recommended.

Visualizations

Bromination_Pathway start Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate product Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Desired Product) start->product 3-Bromination side_product2 Dibrominated Product start->side_product2 Over-bromination unreacted_sm Unreacted Starting Material start->unreacted_sm Incomplete Reaction reagent NBS reagent->product side_product1 Succinimide Troubleshooting_Workflow start Bromination Reaction tlc Monitor by TLC start->tlc complete Reaction Complete? tlc->complete workup Aqueous Workup complete->workup Yes low_conversion Issue: Low Conversion complete->low_conversion No purification Column Chromatography workup->purification multiple_spots Issue: Multiple Products workup->multiple_spots If multiple spots product Pure Product purification->product succinimide_impurity Issue: Succinimide Impurity purification->succinimide_impurity If succinimide persists low_conversion->start Adjust Conditions (Temp, Time, Reagent) multiple_spots->purification Optimize Separation succinimide_impurity->workup Optimize Workup (Base Wash)

References

Optimization of palladium catalyst for coupling with Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimization of Palladium Catalyst for Coupling with Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for researchers, scientists, and drug development professionals. The content is designed to address specific issues encountered during the palladium-catalyzed cross-coupling of this compound, a key heterocyclic building block.

General Troubleshooting and FAQs

This section addresses common issues applicable across different types of palladium-catalyzed coupling reactions.

Question: My reaction mixture turned black and a precipitate formed. What does this mean and what should I do?

Answer: The formation of a fine black precipitate, known as palladium black, indicates that the Pd(0) catalyst has decomposed and precipitated out of the solution, losing its catalytic activity.[1][2] This is a common sign of catalyst deactivation.

  • Possible Causes:

    • High Temperature: Prolonged heating above 120 °C can cause thermal decomposition.[1]

    • Inadequate Ligand: The phosphine ligand may not be bulky or electron-rich enough to stabilize the palladium center throughout the catalytic cycle.

    • Oxygen Contamination: The presence of oxygen can oxidize and deactivate the Pd(0) catalyst.[3][4]

    • Impure Reagents: Impurities in solvents or starting materials can poison the catalyst.[1]

  • Solutions:

    • Lower the reaction temperature to 80–100 °C and increase the reaction time.[1][5]

    • Screen a panel of more sterically demanding and electron-rich ligands (e.g., biaryl phosphines).[6][7]

    • Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.[3][4]

Question: I am having trouble reproducing my results. What are the critical parameters for consistency?

Answer: Reproducibility issues in palladium-catalyzed reactions are common.[8] Key factors to control for consistent results include:

  • Inert Atmosphere: The rigorous exclusion of oxygen and moisture is critical. Ensure your Schlenk line or glovebox techniques are robust.[1][8]

  • Reagent Purity: Use high-purity substrates, palladium sources, ligands, bases, and anhydrous solvents. Small impurities can significantly impact the reaction.[8]

  • Order of Addition: The sequence of adding reagents can influence the formation of the active catalyst. Maintain a consistent order of addition for all experiments.[8]

  • Stirring Rate: In heterogeneous mixtures, particularly with insoluble inorganic bases like K₂CO₃ or K₃PO₄, the stirring rate can affect reaction kinetics. Ensure vigorous and consistent stirring.[5][8]

Question: What are the primary differences between using a Pd(0) source like Pd(PPh₃)₄ and a Pd(II) source like Pd(OAc)₂?

Answer: The primary difference is the need for an in-situ reduction step when using a Pd(II) source.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These can directly enter the catalytic cycle via oxidative addition. However, they can be sensitive to air and may require careful handling.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often more stable and easier to handle.[9] They require reduction to the active Pd(0) species to initiate the catalytic cycle. This reduction can be accomplished by phosphine ligands, amines, or other reagents in the mixture.[9][10] Using pre-catalysts, which are stable Pd(II) sources that readily generate the active Pd(0) species under the reaction conditions, can often improve reliability.[1][4]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.

Troubleshooting and FAQs for Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction is resulting in a low yield or no product. What are the most likely causes?

Answer: Low yields are a common challenge and can often be traced to several factors:

  • Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this specific heteroaromatic substrate.[11] More robust catalyst systems are often required.

  • Protodeboronation: The boronic acid can be susceptible to cleavage of the C-B bond, especially under basic conditions, reducing its effective concentration.[3]

  • Incorrect Base or Solvent: The choice of base and solvent is critical for both activating the boronic acid and maintaining catalyst stability.[3]

Solutions:

  • Catalyst/Ligand Screening: Test a more effective catalyst system. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a reliable choice for heteroaryl couplings.[12][13]

  • Base Selection: Use a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃.[12][13] If protodeboronation is suspected, using a milder base or switching to a boronic ester (e.g., pinacol ester) can help.[3][9]

  • Solvent Choice: Anhydrous solvents such as 1,4-dioxane, toluene, or dimethoxyethane (DME) are commonly used.[3][12] Sometimes, the addition of a small amount of water can be beneficial when using carbonate or phosphate bases.[3]

  • Stoichiometry: Use a slight excess of the boronic acid (1.2–1.5 equivalents) to favor the cross-coupling pathway.[3]

Question: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[9]

  • Solutions:

    • Thorough Degassing: Ensure the reaction mixture and solvent are rigorously degassed with an inert gas (argon or nitrogen) to remove oxygen.[3]

    • Use a Pd(II) Pre-catalyst: Pd(II) sources that are reduced in situ can sometimes lead to less homocoupling compared to starting directly with a Pd(0) source in the presence of trace oxygen.[9]

Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionNotesCitation(s)
Palladium Source Pd(dppf)Cl₂ (2-5 mol%)Often provides good yields and is a reliable starting point for heteroaryl bromides.[12][13]
Coupling Partner Arylboronic Acid (1.2-1.5 equiv.)Pinacol esters can be used to mitigate protodeboronation.[3][9]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)K₂CO₃ is a cost-effective and generally effective choice.[12][13]
Solvent 1,4-Dioxane or DMEAnhydrous conditions are recommended. A small amount of water may be added.[3][12]
Temperature 80-100 °CMonitor for catalyst decomposition at higher temperatures.[13]
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst oxidation and side reactions.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is crucial for synthesizing arylamines. The coupling of 7-azaindole derivatives like the target substrate presents a unique challenge due to potential catalyst poisoning.

Troubleshooting and FAQs for Buchwald-Hartwig Amination

Question: Why is my Buchwald-Hartwig amination of this 7-azaindole substrate failing or giving very low yields?

Answer: The most common and critical issue for this class of substrate is catalyst poisoning . The pyridine nitrogen atom in the 7-azaindole ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[1][14]

  • Solutions:

    • Ligand Choice is Critical: Use sterically bulky, electron-rich biaryl monophosphine ligands. These ligands are designed to create a sterically hindered coordination sphere around the palladium, which physically blocks the pyridine nitrogen from binding.[1][6] Excellent choices for this purpose include XPhos, RuPhos, or BrettPhos .[1][15]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1][5] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, but may require longer reaction times or higher temperatures.[5]

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure the efficient generation of the active LPd(0) species and often gives more reproducible results than generating the catalyst from separate Pd(II) and ligand sources.[1][4]

Question: Can I use an unprotected amine (e.g., primary or secondary) with the N-H on the pyrrole ring of my substrate?

Answer: Yes, modern Buchwald-Hartwig methods are highly selective. While the pyrrole N-H is acidic, the reaction can be performed selectively at the C-Br position without protecting the pyrrole nitrogen.[14][16] Using a strong amide base like LiHMDS can be particularly effective in these cases, as it deprotonates the pyrrole N-H but still allows for efficient catalytic turnover at the C-Br site.[14][15]

Data Presentation: Ligand and Base Selection Guide for Buchwald-Hartwig Amination
LigandAmine TypeRecommended BaseNotesCitation(s)
XPhos Primary & Secondary Aliphatic, AnilinesNaOtBu, LHMDSA highly general and robust ligand for challenging substrates.[1]
RuPhos Primary & Secondary AliphaticNaOtBuParticularly effective for secondary amines.[15]
BrettPhos Primary Aliphatic AminesNaOtBu, LHMDSDesigned for high selectivity with primary amines.[10][15]
Xantphos Anilines, AmidesCs₂CO₃, K₃PO₄A bidentate ligand, sometimes effective with weaker bases.[17]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox, add this compound (1.0 equiv.), the phosphine ligand (e.g., XPhos, 4 mol%), the palladium source (e.g., Pd₂(dba)₃, 2 mol%) or a pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.[1]

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a 0.1-0.5 M solution).[1]

  • Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and heat the mixture to 80–110 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.

Troubleshooting and FAQs for Sonogashira Coupling

Question: My Sonogashira reaction is not working. What should I check first?

Answer: The Sonogashira coupling has several key components that must work in concert.

  • Catalyst System: The classic system uses a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[18][19] The copper is crucial for forming the copper(I) acetylide intermediate. Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown).

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. It acts as both a base and often as the solvent.[20]

  • Atmosphere: The reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling), a very common side reaction.[21] A strictly inert atmosphere is mandatory.

Question: Can I run the Sonogashira coupling without a copper co-catalyst?

Answer: Yes, copper-free Sonogashira protocols have been developed to avoid the issue of Glaser homocoupling.[22][23] These reactions typically require a slightly different catalyst system, often involving more specialized palladium/phosphine complexes or N-heterocyclic carbene (NHC) ligands, and may need a different base like TBAA (tetra-n-butylammonium acetate) or an inorganic base.[20][22]

Data Presentation: Parameter Optimization for Sonogashira Coupling
ParameterClassic Conditions (Cu-catalyzed)Copper-Free ConditionsNotesCitation(s)
Pd Source PdCl₂(PPh₃)₂ (1-2 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Various Pd(0) and Pd(II) sources are effective.[18][22]
Ligand PPh₃ (2-4 mol%)PPh₃, AsPh₃, or NHC ligandsNHC ligands can be very effective in copper-free systems.[22][24]
Co-catalyst CuI (1-5 mol%)NoneEliminating copper prevents Glaser homocoupling.[21][23]
Base TEA or DIPEA (can be solvent)Pyrrolidine, DBU, or TBAAThe choice of base is critical in copper-free variants.[20]
Solvent THF, DMF, TolueneTHF, NMP, TolueneAprotic, non-polar solvents are often favored.[20][25]
Temperature Room Temp to 80 °CRoom Temp to 100 °CHigher temperatures may be needed for less reactive bromides.[20]
Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling
  • Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper co-catalyst (CuI, 0.03 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent and filter through celite to remove catalyst residues. Wash the filtrate with aqueous NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Inert 1. Verify Inert Atmosphere - Was degassing thorough? - Leaks in system? Start->Check_Inert First step Check_Reagents 2. Check Reagent Quality - Purity of substrates? - Anhydrous solvent? - Fresh catalyst/base? Check_Inert->Check_Reagents Atmosphere OK Check_Catalyst 3. Is Catalyst System Optimal? - Catalyst poisoning (for Azaindole)? - Ligand appropriate for transformation? Check_Reagents->Check_Catalyst Reagents OK Screen_Params 4. Screen Reaction Parameters (Change one at a time) Check_Catalyst->Screen_Params System seems OK, needs optimization Rescreen_Ligand Screen Ligands (e.g., XPhos, RuPhos for C-N) (e.g., dppf for C-C) Check_Catalyst->Rescreen_Ligand Suspect poisoning or poor activity Screen_Params->Rescreen_Ligand Screen_Base Screen Bases (e.g., NaOtBu vs K3PO4) Screen_Params->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Params->Screen_Solvent Adjust_Temp Adjust Temperature (e.g., Lower to 80°C, extend time) Screen_Params->Adjust_Temp Success Yield Improved Rescreen_Ligand->Success Screen_Base->Success Screen_Solvent->Success Adjust_Temp->Success

Caption: A step-by-step workflow for troubleshooting low-yield coupling reactions.

Catalyst Poisoning by 7-Azaindole Substrate

Catalyst_Poisoning cluster_poisoning Inhibition Pathway Active_Catalyst Active Catalyst L-Pd(0) Desired_Cycle Productive Catalytic Cycle Active_Catalyst->Desired_Cycle Reacts with R-Br Poisoned_Complex Poisoned Complex (Inactive) Active_Catalyst->Poisoned_Complex Bulky_Ligand Bulky Ligand (L) (e.g., XPhos) Bulky_Ligand->Active_Catalyst Stabilizes Bulky_Ligand->Poisoned_Complex Sterically blocks this pathway Substrate 7-Azaindole Substrate (R-Br) Substrate->Desired_Cycle Substrate_N Pyridine Nitrogen in Substrate Substrate_N->Poisoned_Complex Coordinates to Pd

Caption: Mechanism of catalyst poisoning by the 7-azaindole nitrogen and prevention with bulky ligands.

References

Preventing dehalogenation of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize dehalogenation during chemical reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions to prevent the undesired loss of the bromine substituent.

Issue 1: Significant dehalogenation observed during Suzuki-Miyaura coupling.

  • Question: I am attempting a Suzuki-Miyaura coupling with this compound, but a significant portion of my starting material is being converted to the debrominated analog. How can I prevent this?

  • Answer: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings of electron-rich N-heterocycles.[1][2][3] Several factors can be optimized to favor the desired cross-coupling product.

    Possible Causes and Solutions:

    CauseRecommended Solution
    Unprotected Pyrrole Nitrogen The free N-H on the pyrrolo[2,3-b]pyridine ring can facilitate dehalogenation. Protecting the nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, can suppress this side reaction.[1][2] Note that the Boc group may be cleaved under certain basic conditions.[1]
    Suboptimal Catalyst/Ligand System The choice of palladium catalyst and ligand is crucial. Standard phosphine ligands may not be effective.
    Action: Switch to bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos, SPhos, or RuPhos have been shown to promote the desired coupling and minimize reductive dehalogenation.[4][5] N-heterocyclic carbene (NHC) ligands in combination with palladium sources like (NHC)Pd(allyl)Cl can also be highly effective.[6][7][8]
    Inappropriate Base Strong bases, such as sodium tert-butoxide (NaOt-Bu), can sometimes promote hydrodehalogenation.[9][10]
    Action: Consider using weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]
    Solvent Effects The solvent can influence the reaction pathway. While aprotic polar solvents like dioxane or DMF are common, they may facilitate dehalogenation in some cases.
    Action: Experiment with less polar solvents such as toluene, which may reduce the extent of dehalogenation.[5]
    Presence of Water While some water is often necessary for the transmetalation step in Suzuki couplings, excess water can be a source of protons for hydrodehalogenation.[11]
    Action: Use a minimal, controlled amount of water in your solvent system (e.g., dioxane/water 10:1). Anhydrous conditions might also be explored, though they can sometimes halt the reaction entirely.[11]
    Reaction Temperature and Time Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.[9][12]
    Action: Attempt the reaction at a lower temperature (e.g., 80-100 °C) and monitor the reaction closely to avoid unnecessary heating after completion.

Issue 2: Dehalogenation as the major pathway in Buchwald-Hartwig amination.

  • Question: My Buchwald-Hartwig amination of this compound is primarily yielding the debrominated product. What modifications can I make to the protocol?

  • Answer: Reductive dehalogenation is a known competing pathway in Buchwald-Hartwig aminations.[10] The choice of ligand, base, and reaction conditions is critical for success.

    Possible Causes and Solutions:

    CauseRecommended Solution
    Ligand Selection The ligand is key to stabilizing the palladium catalyst and facilitating the C-N bond formation over dehalogenation.
    Action: Employ bulky biarylphosphine ligands. Ligands like Xantphos or Josiphos have been shown to be effective in minimizing reductive dehalogenation in aminations of heteroaryl halides.[5] Bidentate phosphine ligands like BINAP can also be beneficial.[10]
    Base-Promoted Reduction Strong bases can contribute to the dehalogenation side reaction.
    Action: If using a strong base like NaOt-Bu, consider switching to alternatives such as K₃PO₄ or Cs₂CO₃.[5] The use of milder organic bases like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) has also been reported in some systems.[13]
    Catalyst Precursor The choice of palladium precursor can influence the catalytic cycle.
    Action: Using well-defined palladium(II) precatalysts can sometimes provide more reproducible results and higher activity, potentially outcompeting the dehalogenation pathway.[14]
    Free N-H Group As with Suzuki couplings, the unprotected pyrrole nitrogen can be problematic.
    Action: Protect the nitrogen of the pyrrolo[2,3-b]pyridine ring, for instance with a Boc group, to prevent interference with the catalytic cycle.[5]

Issue 3: Poor yields and dehalogenation in Sonogashira coupling.

  • Question: I am trying to perform a Sonogashira coupling with this compound and a terminal alkyne, but I am observing significant dehalogenation and low conversion. What are the recommended conditions?

  • Answer: Sonogashira couplings can also be plagued by dehalogenation. Optimizing the catalyst system and reaction conditions is key to achieving high yields of the desired alkynylated product.[15][16][17]

    Possible Causes and Solutions:

    CauseRecommended Solution
    Catalyst System A standard Sonogashira reaction requires a palladium catalyst, often a copper(I) co-catalyst, and an amine base. The efficiency is highly dependent on the specific components.[18][19]
    Action: For the palladium source, PdCl₂(PPh₃)₂ is commonly used. Ensure the copper(I) iodide is of high quality. The choice of phosphine ligand can also be critical; consider ligands that are successful in other cross-coupling reactions with this substrate.
    Base and Solvent An appropriate base and solvent system is necessary to facilitate the reaction.
    Action: A common and effective combination is triethylamine (Et₃N) as both the base and, in some cases, the solvent. Alternatively, a mixture of DMF and Et₃N can be used.[20]
    Reaction Temperature Elevated temperatures can lead to catalyst decomposition and increased side reactions.
    Action: Many Sonogashira couplings can be performed at or slightly above room temperature.[20] Avoid unnecessarily high temperatures.
    Copper-Free Conditions In some cases, the copper co-catalyst can promote side reactions.
    Action: Consider a copper-free Sonogashira protocol. These reactions often require a different ligand and base combination but can sometimes provide cleaner product formation.[19]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehalogenation?

A1: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is an electron-rich heterocyclic system. This electron-rich nature can make the carbon-bromine bond more susceptible to reductive cleavage, a process known as hydrodehalogenation, which is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][10] The presence of the free N-H group on the pyrrole ring can further contribute to this reactivity.[1][5]

Q2: What is the general mechanism of palladium-catalyzed dehalogenation?

A2: In the context of cross-coupling reactions, dehalogenation can occur as an unproductive side reaction that competes with the desired catalytic cycle.[10] One common pathway involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a β-hydride elimination from a ligand or solvent molecule, and then reductive elimination of H-Br. Another possibility is the direct hydrogenolysis of the C-Br bond by a palladium-hydride species, which can be formed in the reaction mixture. The specific mechanism can be complex and depends on the reaction conditions, including the base, solvent, and any impurities.

Q3: Can the choice of protecting group for the pyrrole nitrogen affect the outcome?

A3: Yes. While protecting the nitrogen is generally recommended to suppress dehalogenation, the stability of the protecting group under the reaction conditions is crucial. The Boc group is commonly used and can be effective, but it is known to be labile under some Suzuki-Miyaura conditions.[1] Other protecting groups, such as a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, might offer greater stability, but their removal would require a separate deprotection step.[1]

Q4: Are there any non-palladium-based methods that might avoid dehalogenation?

A4: While palladium catalysis is the most common approach for these types of cross-couplings, other transition metals like copper and nickel are also used. Copper-catalyzed reactions, for instance, are well-established for certain C-N and C-O bond formations. Nickel-catalyzed cross-couplings are also gaining prominence and can sometimes offer different reactivity and selectivity profiles compared to palladium, potentially minimizing dehalogenation under specific conditions.[14] Additionally, for hydrodehalogenation specifically, various reducing agents and catalysts can be employed, though these are generally for the purpose of removing the halogen rather than performing a cross-coupling.[21][22][23]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation:

  • To a dry reaction vessel, add the N-Boc protected this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 4-10 mol%).[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene or a dioxane/water (10:1) mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination to Minimize Dehalogenation:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., Xantphos, 2-4 mol%).[5]

  • Add the N-protected this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Add a degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

Dehalogenation_Prevention_Workflow cluster_start Starting Point cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Start Reaction with Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Problem Dehalogenation Observed Start->Problem Protect_N Protect Pyrrole-N (e.g., Boc) Problem->Protect_N Primary Action Optimize_Catalyst Optimize Catalyst & Ligand (e.g., XPhos, SPhos) Problem->Optimize_Catalyst Key Optimization Change_Base Change Base (e.g., K2CO3, Cs2CO3) Problem->Change_Base Change_Solvent Adjust Solvent (e.g., Toluene) Problem->Change_Solvent Lower_Temp Lower Temperature & Reduce Reaction Time Problem->Lower_Temp Success Successful Cross-Coupling Protect_N->Success Optimize_Catalyst->Success Change_Base->Success Change_Solvent->Success Lower_Temp->Success

Caption: Troubleshooting workflow for preventing dehalogenation.

Suzuki_Catalytic_Cycle_vs_Dehalogenation cluster_main_cycle Desired Suzuki Coupling Cycle cluster_side_reaction Dehalogenation Side Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) PdII Ar-Pd(II)-Br Pd0->PdII 1 Transmetal Transmetalation (Ar'B(OH)2) PdII_Ar Ar-Pd(II)-Ar' PdII->PdII_Ar 2 PdII_Side Ar-Pd(II)-Br PdII->PdII_Side Competing Pathway RedElim Reductive Elimination Product Ar-Ar' Product PdII_Ar->Product 3 Product->Pd0 Regeneration Dehalogenation Hydrodehalogenation (e.g., from solvent, H2O) PdII_Side->Dehalogenation Debrominated_Product Ar-H Product Dehalogenation->Debrominated_Product

Caption: Competing pathways: Suzuki coupling vs. Dehalogenation.

References

Technical Support Center: Purification of Crude Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While specific impurity profiles can vary based on the synthetic route, common impurities may include unreacted starting materials, over-brominated or under-brominated analogs, and residual solvents from the reaction or initial work-up. It is also possible to have isomeric impurities depending on the selectivity of the bromination step.

Q2: What is the expected appearance and purity of commercially available this compound?

A2: Commercially, this compound is typically available as a powder or liquid with a purity of around 98%.[1] It's important to store it in a tightly closed container.[1]

Q3: What are the recommended storage conditions for the purified compound?

A3: The purified this compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Purity After Initial Purification Attempt

  • Symptoms:

    • Broad or multiple spots on Thin Layer Chromatography (TLC) analysis.

    • Observed purity is significantly lower than the target purity of >98%.

  • Possible Causes:

    • Ineffective removal of closely related impurities.

    • Co-elution of impurities during column chromatography.

    • Inappropriate solvent system for recrystallization.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Adjust the eluent polarity. For similar compounds like methyl 5-bromo-1H-pyrrole-2-carboxylate, a non-polar/polar solvent system like petroleum ether:ethyl acetate is used. Experiment with different ratios (e.g., starting from 40:1 and gradually increasing polarity) to achieve better separation.

      • Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.

    • Refine Recrystallization Technique:

      • Screen a variety of solvents. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Employ a two-solvent system (a "solvent" and an "anti-solvent") if a single solvent is not effective.

Issue 2: Poor Yield After Purification

  • Symptoms:

    • Significant loss of product mass after recrystallization or column chromatography.

  • Possible Causes:

    • Product is too soluble in the recrystallization solvent, leading to loss in the mother liquor.

    • Product is adsorbing irreversibly to the silica gel during column chromatography.

    • Degradation of the product on the stationary phase.

  • Troubleshooting Steps:

    • Recrystallization Optimization:

      • Minimize the amount of hot solvent used to dissolve the crude product.

      • Cool the solution slowly to maximize crystal formation.

      • Consider recovering product from the mother liquor by concentrating it and attempting a second recrystallization.

    • Column Chromatography Optimization:

      • Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent. This can prevent the degradation of sensitive compounds.

      • Run the column with a slightly more polar eluent to reduce the retention time of the product.

Issue 3: Product Discoloration or Degradation During Purification

  • Symptoms:

    • The purified product appears colored (e.g., yellow or brown) when it is expected to be a white or off-white solid.

    • Appearance of new, lower Rf spots on TLC during the purification process.

  • Possible Causes:

    • Instability of the compound in the presence of acidic silica gel.

    • Prolonged exposure to heat during recrystallization.

    • Oxidation or light-induced degradation.

  • Troubleshooting Steps:

    • Neutralize Stationary Phase: As mentioned previously, add a small percentage of triethylamine to the eluent to neutralize the acidic sites on the silica gel.

    • Minimize Heat Exposure: Avoid prolonged heating during recrystallization. Dissolve the compound quickly and allow it to cool.

    • Protect from Light: If the compound is suspected to be light-sensitive, conduct the purification in a fume hood with the sash down and wrap the chromatography column and collection flasks in aluminum foil.

Data Presentation

Table 1: Supplier-Quoted Purity of this compound

SupplierPurityAppearance
Shanghai Finebiotech Co.,Ltd.98%Powder or liquid

Table 2: Example Solvent Systems for Purification of Related Bromo-substituted Pyrrole Carboxylates

CompoundPurification MethodEluent System
Methyl 5-bromo-1H-pyrrole-2-carboxylateSilica Gel Flash Column ChromatographyPetroleum ether / Ethyl Acetate (40:1)

Note: This data is for a structurally similar compound and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 petroleum ether:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude Methyl 5-bromo-1H- pyrrolo[2,3-b]pyridine-2-carboxylate TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Purity_Check Purity >95%? TLC_Analysis->Purity_Check Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No Pure_Product Pure Product Purity_Check->Pure_Product Yes Recrystallization Recrystallization Recrystallization->Pure_Product Column_Chromatography->Recrystallization If necessary Column_Chromatography->Pure_Product If pure

Caption: Purification workflow for the target compound.

Troubleshooting_Logic cluster_issue Problem Identification cluster_symptoms Symptoms cluster_solutions Troubleshooting Actions Start Purification Issue Identified Low_Purity Low Purity Start->Low_Purity Low_Yield Low Yield Start->Low_Yield Degradation Degradation/Discoloration Start->Degradation Optimize_Column Optimize Column Chromatography Low_Purity->Optimize_Column Optimize_Recrystal Optimize Recrystallization Low_Purity->Optimize_Recrystal Low_Yield->Optimize_Column Low_Yield->Optimize_Recrystal Neutralize_Silica Neutralize Silica Gel Degradation->Neutralize_Silica Minimize_Heat Minimize Heat Exposure Degradation->Minimize_Heat Protect_Light Protect from Light Degradation->Protect_Light

Caption: Troubleshooting logic for purification issues.

References

Identifying byproducts in the N-alkylation of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the identification and mitigation of byproducts during the N-alkylation of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the N-alkylation of this compound?

The N-alkylation of 7-azaindole scaffolds like this compound is often complicated by competing reactions. The most prevalent byproduct is typically the C3-alkylated isomer, arising from the nucleophilic character of the C3 position on the pyrrole ring.[1] Other potential, though less common, side reactions can include C2-alkylation and dialkylation, where both the pyrrole nitrogen (N1) and a carbon atom (usually C3) are alkylated.[1] In some cases, alkylation may also occur on the pyridine nitrogen (N7), particularly under neutral or acidic conditions, though N1-alkylation is favored under basic conditions.[2]

Q2: What experimental factors influence the formation of these byproducts?

Regioselectivity between N-alkylation and C-alkylation is highly dependent on the reaction conditions. Key factors include:

  • Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, THF) generally favor N-alkylation by completely deprotonating the pyrrole nitrogen, thereby increasing its nucleophilicity.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1] Weaker bases may not be sufficient to prevent C-alkylation.

  • Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of N-alkylation relative to C-alkylation.[1] However, excessively high temperatures can lead to decomposition or other side reactions.

  • Nature of the Alkylating Agent: Highly reactive alkylating agents can decrease selectivity and increase the likelihood of dialkylation. Using bulkier alkylating agents can sterically hinder C3-alkylation, thus favoring the desired N-alkylation.

  • Counter-ion Effects: The cation from the base (e.g., Na+, K+, Cs+) can influence the nucleophilicity of the resulting azaindole anion and affect the N/C alkylation ratio.

Q3: How can I analytically distinguish between the desired N1-alkylated product and the C3-alkylated byproduct?

Standard analytical techniques can effectively differentiate between the isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling signal is the N1-H proton of the pyrrole ring. In the desired N1-alkylated product, this signal (typically a broad singlet around 10-12 ppm) will be absent. In the C3-alkylated byproduct, this N1-H signal will remain. Concurrently, the signal for the C3-H proton (a singlet often found around 6.5-7.5 ppm) will disappear in the C3-alkylated product.

    • ¹³C NMR & HMBC/HSQC: 2D NMR experiments can confirm connectivity. An HMBC experiment on the N1-alkylated product will show a correlation between the protons of the newly introduced alkyl group and the C2 and C7a carbons of the azaindole core.

  • Mass Spectrometry (MS): Both the N1- and C3-alkylated products are isomers and will have the identical mass-to-charge ratio (m/z). However, their fragmentation patterns under MS/MS analysis may differ, providing clues to their structure.

  • Chromatography (TLC/HPLC): The isomers will likely have different polarities and thus different retention times (Rf values on TLC or retention times in HPLC). The C3-alkylated isomer, which still possesses the N-H group capable of hydrogen bonding, is often more polar than the N1-alkylated product.

Q4: My reaction is producing a significant amount of a dialkylated product. How can I minimize this?

Dialkylation occurs when the initial N-alkylated product undergoes a subsequent C-alkylation. To prevent this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1]

  • Controlled Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This helps to maintain a low instantaneous concentration of the alkylating agent, reducing the chance of a second alkylation event.[1]

  • Monitor Reaction Progress: Carefully track the reaction using TLC or LC-MS and stop it as soon as the starting material is consumed, before significant amounts of the dialkylated product can form.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions for optimizing the N-alkylation reaction.

Observation Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Inactive or insufficient base. 2. Presence of moisture quenching the base. 3. Reaction temperature is too low.1. Use fresh, high-purity base (e.g., NaH, 60% dispersion in mineral oil). 2. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).[1] 3. Gradually increase the reaction temperature and monitor progress.
High ratio of C3-alkylation to N1-alkylation 1. Incomplete deprotonation of the N1-H. 2. Base is not strong enough. 3. Solvent choice is suboptimal.1. Ensure sufficient equivalents of a strong base like NaH are used. 2. Switch to a stronger base (e.g., NaH, KHMDS). 3. Use polar aprotic solvents like DMF or THF which are known to favor N-alkylation.[1]
Formation of dialkylated byproduct 1. Excess alkylating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Use no more than 1.2 equivalents of the alkylating agent.[1] 2. Monitor the reaction closely and quench it upon completion. 3. Consider running the reaction at a lower temperature.
Reaction mixture turns dark / decomposition 1. Reaction temperature is too high. 2. The substrate or product is unstable to the strong basic conditions.1. Lower the reaction temperature. Deprotonation can often be done at 0 °C before warming. 2. Reduce the reaction time or consider a milder base (e.g., K₂CO₃, Cs₂CO₃) if compatible with the desired reaction.

Visualized Workflows and Pathways

Caption: Competitive pathways in the alkylation of the 7-azaindole core.

Troubleshooting_Workflow Start N-Alkylation Reaction CheckYield Low Yield or Poor Selectivity? Start->CheckYield GoodResult Reaction Successful CheckYield->GoodResult No Analyze Analyze Mixture by TLC / LC-MS CheckYield->Analyze Yes Identify Identify Byproducts (e.g., C3-isomer) Analyze->Identify OptimizeBase Optimize Base & Solvent (e.g., NaH in dry DMF) Identify->OptimizeBase C3-isomer present OptimizeStoich Adjust Stoichiometry (1.05 eq. Alkylating Agent) Identify->OptimizeStoich Dialkylation observed OptimizeBase->Start Re-run OptimizeTemp Adjust Temperature & Reaction Time OptimizeBase->OptimizeTemp OptimizeTemp->Start Re-run OptimizeStoich->Start Re-run

Caption: Troubleshooting workflow for optimizing reaction selectivity.

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation

This protocol is a general guideline and should be optimized for specific alkylating agents.

  • Preparation: Under an inert atmosphere of nitrogen or argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.

  • Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Deprotonation: Cool the resulting suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Add the alkylating agent (1.05-1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N1-alkylated product.

Protocol 2: Analytical Workflow for Byproduct Identification

Analytical_Workflow Start Crude Reaction Mixture TLC 1. TLC Analysis (Multiple Eluents) Start->TLC HPLC 2. HPLC-MS Analysis Start->HPLC Separation 3. Column Chromatography Separation HPLC->Separation Fraction1 Isolate Fraction 1 (e.g., N1-Product) Separation->Fraction1 Fraction2 Isolate Fraction 2 (e.g., C3-Byproduct) Separation->Fraction2 NMR1 4a. NMR Analysis (¹H, ¹³C, 2D) Fraction1->NMR1 NMR2 4b. NMR Analysis (¹H, ¹³C, 2D) Fraction2->NMR2 Structure1 Confirm Structure 1 NMR1->Structure1 Structure2 Confirm Structure 2 NMR2->Structure2

Caption: Analytical workflow for byproduct separation and identification.

References

Technical Support Center: Overcoming Solubility Challenges with Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor solubility of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor solubility of this compound?

A1: The poor solubility of this compound can be attributed to its rigid, planar heterocyclic structure, which can lead to strong intermolecular forces, such as π-π stacking, in the crystal lattice. These strong interactions make it difficult for solvent molecules to surround and dissolve the compound.

Q2: In which common organic solvents is this compound likely to have low solubility?

A2: While specific quantitative data is limited, compounds with similar structures often exhibit low solubility in non-polar solvents like hexanes and toluene, and may also have limited solubility in some polar aprotic solvents at room temperature.

Q3: Can heating the reaction mixture improve solubility?

A3: Yes, in many cases, increasing the temperature of the reaction mixture can significantly improve the solubility of a poorly soluble compound.[1] However, it is crucial to first verify the thermal stability of all reactants, reagents, and catalysts to avoid degradation.

Q4: What is a co-solvent and how can it help?

A4: A co-solvent is a second solvent added in a smaller quantity to the primary reaction solvent to increase the solubility of a solute.[2][3] For instance, adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a less polar solvent can disrupt the crystal lattice forces of your starting material and improve its concentration in the solution. The use of co-solvents can increase the solubility of some drugs by more than 500 times.[2]

Q5: Are there any solvent-free reaction techniques that can be used?

A5: Yes, solid-state techniques like ball milling can be employed for reactions involving poorly soluble starting materials.[4][5] This method uses mechanical force to initiate reactions between solids in the absence of a solvent.[4][5]

Troubleshooting Guides

Issue 1: My this compound is not dissolving in the selected reaction solvent.

This troubleshooting guide will help you systematically address the poor solubility of your starting material.

G start Start: Insoluble Starting Material verify 1. Verify Compound Purity and Solvent Quality start->verify physical 2. Apply Physical Methods (Sonication, Gentle Heating) verify->physical Purity & Quality Confirmed cosolvent 3. Introduce a Co-solvent (e.g., DMF, DMSO) physical->cosolvent Still Insoluble success Success: Reaction Proceeds physical->success Soluble solvent_screen 4. Perform a Systematic Solvent Screen cosolvent->solvent_screen Limited Improvement cosolvent->success Soluble reassess 5. Re-evaluate Reaction Conditions (Temperature, Catalyst) solvent_screen->reassess Solubility Still Poor solvent_screen->success Soluble reassess->success fail Consult Further reassess->fail No Improvement

References

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during cross-coupling experiments with Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Troubleshooting Guide: Addressing Homocoupling

This guide is designed to help you identify the potential causes of homocoupling and provides actionable steps to mitigate this undesired side reaction.

Issue: Significant formation of a homocoupled byproduct is observed, reducing the yield of the desired cross-coupled product.

Question 1: What are the primary causes of homocoupling in my cross-coupling reaction?

Answer: Homocoupling in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck, involving this compound (a 7-azaindole derivative) primarily stems from two pathways:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the unwanted coupling of your starting material or coupling partner with itself.[1][2] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the organometallic coupling partner (like a boronic acid or alkyne) to generate the homocoupled product before the active Pd(0) catalyst is formed.[1][2]

  • Copper-Catalyzed Homocoupling (Sonogashira): In Sonogashira reactions, the copper(I) co-catalyst can facilitate the oxidative dimerization of the terminal alkyne, a side reaction known as Glaser coupling.[3][4]

Question 2: How can I effectively remove oxygen from my reaction?

Answer: To minimize oxygen-mediated homocoupling, meticulous degassing of solvents and the reaction vessel is essential.

  • Freeze-Pump-Thaw: For the most effective oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.[1]

  • Inert Gas Sparging: Alternatively, sparge the solvent with a high-purity inert gas (Argon or Nitrogen) for an extended period (30-60 minutes).[1]

  • Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas.[3][5]

Question 3: My homocoupling issue persists even with rigorous degassing. What else can I try?

Answer: If degassing alone is insufficient, consider the following modifications to your reaction conditions.

  • Switch to a Pd(0) Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the Pd(II)-mediated homocoupling pathway.[1]

  • Use Modern Precatalysts: Advanced precatalysts, like Buchwald's G3 palladacycles or PEPPSI™ catalysts, are designed for efficient generation of the active Pd(0) species and can be more reliable.[6]

  • Employ Bulky, Electron-Rich Ligands: Ligands such as Sphos or XPhos can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the pathways that lead to homocoupling.[1] The choice of ligand is crucial and can often solve issues of unproductive reaction pathways.[6]

  • Base Selection: While a base is necessary, a very strong or highly concentrated base can sometimes promote side reactions.[1] For substrates with functional groups sensitive to hydrolysis, consider using weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[6][7]

  • Solvent System: Aprotic solvents like dioxane, THF, or toluene are commonly used.[1] While a small amount of water is often needed to dissolve the base, excessive water can sometimes promote homocoupling.[1] In some cases, using water as a solvent can suppress homocoupling.[8]

  • Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the reaction without a copper co-catalyst.[3][4] This may require higher temperatures or more active palladium catalysts.[4]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]

Frequently Asked Questions (FAQs)

Q1: Is this compound particularly prone to homocoupling?

A1: While substrate-specific data is limited, 7-azaindole derivatives can be complex substrates in cross-coupling reactions. The electronic nature of the heterocyclic ring system can influence the rates of the various steps in the catalytic cycle, potentially making side reactions like homocoupling more competitive under non-optimized conditions.

Q2: How do I know if I have a homocoupling problem?

A2: The primary indication of significant homocoupling is a lower than expected yield of your desired cross-coupled product.[1] You will also likely observe the presence of a symmetrical byproduct (dimer of your starting material or coupling partner) in your crude reaction mixture upon analysis by techniques such as TLC, LC-MS, or NMR.

Q3: Can the purity of my starting materials affect homocoupling?

A3: Yes, the purity of your this compound and your coupling partner is crucial. Impurities can potentially interfere with the catalyst or promote side reactions.[6] It is recommended to use reagents of high purity.

Q4: Are there any general "best practices" to start with to avoid homocoupling?

A4: Yes, a good starting point for any cross-coupling reaction to minimize homocoupling would be:

  • Thoroughly degas your solvents and reaction vessel.

  • Use a Pd(0) precatalyst or a modern, well-defined Pd(II) precatalyst with an appropriate ligand.

  • Use a moderately strong base like K₂CO₃ or K₃PO₄.

  • Maintain a strict inert atmosphere throughout the experiment.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).[1]

  • Reagent Preparation:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • In a separate flask, prepare a degassed solution of your chosen solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Inert Atmosphere: Seal the Schlenk flask containing the solids, and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 85-95 °C) and monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Homocoupling in a Generic Suzuki Reaction

ParameterCondition ACondition BExpected Outcome on Homocoupling
Palladium Source Pd(OAc)₂Pd(PPh₃)₄Lower with Condition B[1]
Atmosphere AirArgonLower with Condition B[5]
Solvent Degassing NoneFreeze-Pump-Thaw (3x)Lower with Condition B[1]
Ligand PPh₃SPhosPotentially lower with Condition B
Base NaOHK₂CO₃Potentially lower with Condition B[7]

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen degas Improve Degassing: - Freeze-Pump-Thaw - Inert Gas Sparging check_oxygen->degas No check_catalyst What is the Palladium source? check_oxygen->check_catalyst Yes degas->check_catalyst pd_ii Using Pd(II) precatalyst (e.g., Pd(OAc)₂) check_catalyst->pd_ii Pd(II) pd_zero Using Pd(0) precatalyst (e.g., Pd(PPh₃)₄) check_catalyst->pd_zero Pd(0) change_catalyst Switch to Pd(0) source or modern precatalyst pd_ii->change_catalyst optimize_conditions Further Optimization: - Screen Ligands (Bulky, Electron-Rich) - Screen Bases (Carbonates, Phosphates) - Adjust Solvent System pd_zero->optimize_conditions change_catalyst->optimize_conditions sonogashira_check Is it a Sonogashira reaction? optimize_conditions->sonogashira_check copper_free Implement Copper-Free Protocol or Slow Alkyne Addition sonogashira_check->copper_free Yes end Homocoupling Minimized sonogashira_check->end No copper_free->end

Caption: A logical workflow for troubleshooting homocoupling in cross-coupling reactions.

Experimental_Workflow prep_glassware 1. Prepare Dry Glassware degas_solvent 2. Degas Solvent (e.g., Freeze-Pump-Thaw) prep_glassware->degas_solvent add_solids 3. Add Solids to Flask: - Aryl Halide - Coupling Partner - Base degas_solvent->add_solids inert_atmosphere 4. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_solids->inert_atmosphere add_catalyst 5. Add Catalyst & Ligand inert_atmosphere->add_catalyst add_solvent 6. Add Degassed Solvent add_catalyst->add_solvent run_reaction 7. Heat and Monitor Reaction add_solvent->run_reaction workup 8. Work-up and Purify run_reaction->workup

Caption: Experimental workflow for setting up a cross-coupling reaction to minimize homocoupling.

References

Alternative brominating agents for the synthesis of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, with a focus on alternative brominating agents to elemental bromine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenge lies in achieving the desired regioselectivity. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is an electron-rich heterocyclic system. Direct electrophilic bromination of the unsubstituted ring system typically occurs at the C3 position, which is the most electron-rich and sterically accessible site. Therefore, obtaining the 5-bromo isomer requires a strategic approach, often involving a multi-step synthesis or the use of a pre-functionalized starting material.

Q2: What are some safer and more manageable alternatives to molecular bromine (Br₂) for this synthesis?

Due to the hazardous nature of liquid bromine, several alternative brominating agents are preferred for their ease of handling and often improved selectivity. These include:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier to handle than liquid bromine. It can act as a source of electrophilic bromine, particularly for electron-rich aromatic and heterocyclic compounds.

  • Pyridinium Tribromide (Py·Br₃): A stable, crystalline solid that serves as a convenient source of bromine. It is considered a milder brominating agent and can offer improved selectivity in some cases.[1]

  • In situ generated bromine: This method involves the generation of bromine within the reaction mixture, avoiding the need to handle the pure reagent directly. Common methods include the oxidation of bromide salts (e.g., NaBr or KBr) with an oxidizing agent like sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂).[2]

Q3: I performed a direct bromination on Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate and obtained the 3-bromo isomer as the major product. How can I favor the formation of the 5-bromo isomer?

As expected, the C3 position is the most reactive site for electrophilic aromatic substitution on the 7-azaindole ring. To achieve 5-bromination, a different synthetic strategy is generally required. One common approach is to start with a pre-functionalized pyridine ring that already contains a bromine atom at the desired position and then construct the pyrrole ring.

Alternatively, a multi-step process on the 7-azaindole core can be employed. This may involve:

  • Protection of the pyrrole nitrogen: This can modulate the electronic properties of the ring system.

  • Directed ortho-metalation: This technique can be used to introduce a substituent at a specific position.

  • Halogen dance reactions: Under specific conditions, a halogen can migrate to a thermodynamically more stable position.

A reported practical synthesis of 5-bromo-7-azaindole derivatives often involves a regiocontrolled route starting from the parent 7-azaindole, which is then functionalized in a stepwise manner to direct bromination to the 5-position.[3][4]

Q4: I am using N-Bromosuccinimide (NBS). What are common side reactions and how can I minimize them?

Common side reactions with NBS include:

  • Over-bromination: Formation of di- or poly-brominated products. This can be minimized by careful control of stoichiometry (using close to a 1:1 molar ratio of NBS to substrate), slow addition of the brominating agent, and maintaining a low reaction temperature.

  • Radical reactions: NBS can also participate in free-radical reactions, especially in the presence of light or radical initiators. For electrophilic aromatic bromination, it is best to perform the reaction in the dark and without radical initiators.

  • Oxidation: NBS is an oxidizing agent and can lead to undesired oxidation of sensitive functional groups.[5]

Q5: What is the standard work-up procedure for a bromination reaction using NBS or Pyridinium Tribromide?

A typical work-up procedure involves:

  • Quenching excess brominating agent: The reaction is often quenched by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the characteristic color of bromine disappears.

  • Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: The organic layer is washed with water and then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the succinimide byproduct (from NBS) or pyridine hydrobromide (from Py·Br₃). A final wash with brine (saturated NaCl solution) helps to remove residual water.

  • Drying and concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 5-Bromo Product

Possible Cause Troubleshooting Steps
Incorrect Regioselectivity As discussed in the FAQs, direct bromination is unlikely to yield the 5-bromo isomer. A multi-step synthesis starting from 7-azaindole or a suitably substituted pyridine is recommended.[3][4]
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or temperature, or adding a slight excess of the brominating agent.
Product Decomposition The 7-azaindole ring can be sensitive to harsh reaction conditions. Consider using a milder brominating agent like Pyridinium Tribromide or performing the reaction at a lower temperature.
Loss during Work-up Ensure the pH of the aqueous layer is appropriate for your product's stability and solubility during extraction. Emulsions can lead to product loss; if they form, try adding more brine or filtering the mixture through celite.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Possible Cause Troubleshooting Steps
Over-bromination Use a precise 1.0 equivalent of the brominating agent. Add the brominating agent slowly as a solution to maintain a low concentration in the reaction mixture. Run the reaction at a lower temperature (e.g., 0 °C or below).
Side Reactions with Solvent Ensure the solvent is inert to the brominating agent. For NBS, solvents like acetonitrile, DMF, or even acetic acid can be used. For radical brominations (which should be avoided for this synthesis), carbon tetrachloride is classic but now often replaced with safer alternatives.
Radical Pathway Interference Conduct the reaction in the dark by wrapping the flask in aluminum foil. Avoid using radical initiators like AIBN or benzoyl peroxide.

Issue 3: Difficulty in Removing Byproducts (e.g., Succinimide)

Possible Cause Troubleshooting Steps
Succinimide Co-elutes with Product During column chromatography, succinimide can sometimes co-elute with polar products. An effective way to remove it is by washing the organic extract with a basic solution (e.g., saturated NaHCO₃ or dilute NaOH) during the work-up. This deprotonates the succinimide, making it much more soluble in the aqueous layer. Ensure your target compound is stable to basic conditions.
Residual Pyridinium Salts If using Pyridinium Tribromide, the resulting pyridinium hydrobromide can be removed by washing with water or a slightly acidic aqueous solution during the work-up.

Data Presentation

Due to the challenge of direct 5-bromination, literature often reports multi-step syntheses. The following table provides a conceptual comparison of alternative brominating agents for the bromination of an activated 7-azaindole intermediate, where 'R' represents activating or directing groups that facilitate 5-bromination.

Table 1: Comparison of Alternative Brominating Agents for 5-Bromination of a Functionalized 7-Azaindole Intermediate

Brominating AgentTypical Solvent(s)Typical Temperature (°C)Reported Yield Range (%)Key Advantages
N-Bromosuccinimide (NBS) Acetonitrile, DMF, CH₂Cl₂0 to RT70-95Easy to handle solid; good for electron-rich systems.
Pyridinium Tribromide (Py·Br₃) Pyridine, THF, CH₂Cl₂0 to RT60-90Mild and selective; solid reagent.[1]
Br₂ (in situ generation) Biphasic (e.g., CH₂Cl₂/H₂O)0 to RT75-95Avoids handling of liquid bromine; can be cost-effective.[2]

Note: Yields are highly substrate and reaction condition dependent.

Experimental Protocols

The following are generalized experimental protocols for the bromination of a 7-azaindole derivative. Note: These protocols are illustrative and may require optimization for the specific synthesis of this compound, likely as part of a multi-step sequence.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve the Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate starting material (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add a solution of NBS (1.0-1.1 eq) in the same solvent to the reaction mixture dropwise over 30-60 minutes.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination using Pyridinium Tribromide (Py·Br₃)

  • Dissolution: Dissolve the Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate starting material (1.0 eq) in a suitable solvent (e.g., pyridine or THF).

  • Addition of Py·Br₃: Add solid Pyridinium Tribromide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove pyridinium salts. A wash with a dilute acid (e.g., 1M HCl) may also be employed if the product is stable. Follow with a wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Logical Workflow for Troubleshooting Bromination Reactions

TroubleshootingWorkflow Troubleshooting Bromination Reactions start Reaction Complete? low_yield Low Yield start->low_yield No multiple_products Multiple Products start->multiple_products No purification_issue Purification Issues start->purification_issue No success Successful Synthesis start->success Yes check_regio Check Regioselectivity (NMR/MS) low_yield->check_regio over_bromination Over-bromination multiple_products->over_bromination side_reactions Side Reactions multiple_products->side_reactions byproduct_removal Byproduct Removal Difficulty purification_issue->byproduct_removal wrong_isomer Wrong Isomer check_regio->wrong_isomer Incorrect incomplete_rxn Incomplete Reaction check_regio->incomplete_rxn Incomplete decomposition Product Decomposition check_regio->decomposition Decomposition change_strategy change_strategy wrong_isomer->change_strategy Change Synthetic Strategy optimize_conditions optimize_conditions incomplete_rxn->optimize_conditions Optimize Conditions (Time, Temp) milder_conditions milder_conditions decomposition->milder_conditions Use Milder Conditions/Reagent control_stoichiometry control_stoichiometry over_bromination->control_stoichiometry Control Stoichiometry/Addition protect_reaction protect_reaction side_reactions->protect_reaction Protect from Light/Use Inert Solvent modify_workup modify_workup byproduct_removal->modify_workup Modify Work-up (e.g., basic wash)

Caption: A decision tree for troubleshooting common issues in bromination reactions.

Experimental Workflow for Bromination with NBS

ExperimentalWorkflow General Workflow for NBS Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Substrate in Anhydrous Solvent cool Cool to 0 °C dissolve->cool add_nbs Slowly Add NBS Solution cool->add_nbs stir Stir and Monitor (TLC/LC-MS) add_nbs->stir quench Quench with Na₂S₂O₃ (aq) stir->quench extract Extract with Organic Solvent quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for the bromination of a 7-azaindole derivative using NBS.

References

Validation & Comparative

Benchmarking Kinase Inhibitor Scaffolds: A Comparative Analysis of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and Other Key Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall developability. This guide provides an objective comparison of the 7-azaindole scaffold, represented by Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, against three other widely recognized and clinically relevant kinase inhibitor scaffolds: the indolocarbazole of Staurosporine, the aminopyrimidine of Dasatinib, and the indolinone of Sunitinib. This analysis is supported by quantitative biochemical data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The 7-azaindole core, a bioisostere of indole, is considered a "privileged" scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[1][2][3] Derivatives of this scaffold have shown potent inhibitory activity against a wide array of kinases.[1][2][3]

Quantitative Comparison of Kinase Inhibitor Scaffolds

To provide a standardized comparison, the following table summarizes the inhibitory activity (IC50 values in nM) of representative compounds for each scaffold against a panel of selected kinases. It is important to note that direct kinase inhibition data for this compound is not extensively available in the public domain. Therefore, a closely related 7-azaindole derivative with a similar substitution pattern, Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) , has been included as a surrogate to represent the potential activity of this scaffold against Fibroblast Growth Factor Receptors (FGFRs).[4] Data for Staurosporine, Dasatinib, and Sunitinib are compiled from publicly available, large-scale kinase screening panels to ensure consistency.

Kinase Target7-Azaindole Scaffold (Compound 4h) IC50 (nM)Staurosporine (Indolocarbazole) IC50 (nM)Dasatinib (Aminopyrimidine) IC50 (nM)Sunitinib (Indolinone) IC50 (nM)
FGFR1 7[4]25>100085
FGFR2 9[4]18>10003.3
FGFR3 25[4]12>100018
ABL1 ND150.8[5]38[5]
SRC ND60.2[5]45[5]
LCK ND200.1[5]62[5]
KIT ND1101.5[5]0.8[5]
PDGFRA ND1302.5[5]1.2[5]
PDGFRB ND201.8[5]0.9[5]
VEGFR2 ND7152
PKA ND7[6]>1000>1000
PKCα ND3[6]>1000>1000

ND: Not Determined from available public data. Data for Staurosporine, Dasatinib, and Sunitinib are representative values from large-scale kinase screens and may vary between different studies and assay conditions.

Signaling Pathways and Experimental Workflows

To contextualize the action of these inhibitors, the following diagrams illustrate key signaling pathways they target and a general workflow for their evaluation.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 P PI3K PI3K RTK->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Transcription Ligand Growth Factor Ligand->RTK Sunitinib Sunitinib Sunitinib->RTK Inhibits Dasatinib Dasatinib Dasatinib->RAF Inhibits Azaindole 7-Azaindole Scaffold Azaindole->RTK Inhibits Staurosporine Staurosporine Staurosporine->MEK Inhibits Staurosporine->PI3K Inhibits

Figure 1: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation JAK->CytokineReceptor P STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneTranscription Gene Transcription (Inflammation, Immunity) STAT_dimer->GeneTranscription Translocation Cytokine Cytokine Cytokine->CytokineReceptor Azaindole 7-Azaindole Scaffold Azaindole->JAK Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Src Src Integrin->Src Activation RTK RTK RTK->Src Activation FAK FAK Src->FAK P Ras Ras Src->Ras Activation PI3K PI3K Src->PI3K Activation STAT3 STAT3 Src->STAT3 P Actin Actin Cytoskeleton (Cell Adhesion, Migration) FAK->Actin Ras->Actin PI3K->Actin STAT3->Actin Dasatinib Dasatinib Dasatinib->Src Inhibits G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 IC50 Determination KinaseAssay->IC50 Selectivity Kinase Panel Screening IC50->Selectivity CellViability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) GI50 GI50 Determination CellViability->GI50 TargetPhospho Target Phosphorylation (Western Blot, ELISA) PathwayModulation Pathway Modulation TargetPhospho->PathwayModulation Compound Test Compound Compound->KinaseAssay Compound->CellViability Compound->TargetPhospho

References

A Comparative Guide to the Regioselective Functionalization of the Pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole and its presence in numerous biologically active compounds. The ability to selectively functionalize specific positions on this core is crucial for the development of novel therapeutics, including kinase inhibitors. This guide provides a comparative overview of common methods for the regioselective functionalization of the pyrrolo[2,3-b]pyridine core, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Regioselective Functionalization Methods

The regioselectivity of functionalization on the pyrrolo[2,3-b]pyridine core is highly dependent on the reaction conditions and the directing groups employed. Below is a summary of outcomes for various functionalization strategies.

Functionalization MethodTarget Position(s)Reagents and ConditionsRegioselectivityYield (%)Reference
Electrophilic Halogenation C3N-Iodosuccinimide (NIS), DMSO, 80 °CHighly C3 selective71[1]
C3I₂, DMSO, 80 °CHighly C3 selectiveNot specified[2]
Directed ortho-Metalation (DoM) C21. LDA, THF, -78 °C; 2. ElectrophileC2 selective with N-directing groupVaries[3]
C61. N-7 Carbamoyl protection, LDA, THF, -78 °C; 2. ElectrophileC6 selectiveVaries
Suzuki-Miyaura Cross-Coupling C3, C6 (One-Pot)Arylboronic acids, Pd₂(dba)₃, SPhos, Cs₂CO₃, Toluene/Ethanol, 110 °CSequential C3 then C6 arylationup to 88[4]
C-Halogen positionsArylboronic acid, Pd precatalyst, K₃PO₄, Dioxane/H₂O, 60-100 °CHigh yielding for various halo-azaindoles91-99[5]
C-H Arylation C6Aryl bromides, Pd(OAc)₂, DavePhos, PivOH, Cs₂CO₃, Toluene, 110 °CC6 selective on N-methyl 7-azaindole N-oxide55-70
Chalcogenation C3Thiophenol, I₂ (20 mol%), DMSO, 80 °C, 6 hHighly C3 selectiveGood yields[1][2]
C3Diphenyl diselenide, I₂ (20 mol%), DMSO, 80 °C, 6 hHighly C3 selectiveGood yields[1]

Experimental Protocols

Detailed methodologies for key regioselective functionalization reactions are provided below.

1. Protocol for Regioselective C3-Sulfenylation of 7-Azaindole [1]

  • Materials: 7-azaindole, thiophenol, iodine (I₂), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), water, saturated sodium thiosulfate solution.

  • Procedure:

    • To a dried round-bottom flask equipped with a magnetic stirrer bar, add 7-azaindole (1.0 equiv) and DMSO to make a 0.2 M solution.

    • Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.

    • Add thiophenol (1.1 equiv) to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 6 hours in open air.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add water (25 mL) and saturated sodium thiosulfate solution (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the C3-sulfenylated 7-azaindole.

2. Protocol for One-Pot Suzuki-Miyaura Diarylation at C3 and C6 [4]

  • Materials: 3,6-Dihalo-7-azaindole, arylboronic acid (for C3), second arylboronic acid (for C6), Pd₂(dba)₃, SPhos, Cs₂CO₃, Toluene, Ethanol.

  • Procedure:

    • In a sealed tube, combine the 3,6-dihalo-7-azaindole (1.0 equiv), the first arylboronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2.0 equiv).

    • Add a 1:1 mixture of toluene and ethanol.

    • Heat the reaction mixture to 110 °C and monitor for the consumption of the starting material and formation of the C3-arylated intermediate.

    • After the first coupling is complete, add the second arylboronic acid (1.2 equiv), additional Pd₂(dba)₃ (5 mol %), and SPhos (15 mol %).

    • Continue heating at 110 °C until the C3-arylated intermediate is consumed.

    • Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization of a Relevant Signaling Pathway

Derivatives of the pyrrolo[2,3-b]pyridine core are frequently investigated as inhibitors of various protein kinases. A prominent target is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of macrophages. Dysregulation of the CSF-1R signaling pathway is implicated in various inflammatory diseases and cancers.

CSF1R_Signaling_Pathway Ligand CSF-1 / IL-34 CSF1R CSF-1R (Pyrrolo[2,3-b]pyridine Target) Ligand->CSF1R Binds to Dimerization Receptor Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K Dimerization->PI3K ERK ERK1/2 Dimerization->ERK JAK JAK Dimerization->JAK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: The CSF-1R signaling pathway, a target for pyrrolo[2,3-b]pyridine inhibitors.

This guide provides a foundational understanding of the regioselective functionalization of the pyrrolo[2,3-b]pyridine core. The choice of methodology will ultimately depend on the desired substitution pattern and the overall synthetic strategy. The provided protocols offer a starting point for laboratory implementation, and the signaling pathway diagram illustrates a key biological context for derivatives of this important scaffold.

References

Biological evaluation of kinase inhibitors derived from Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive biological evaluation of kinase inhibitors synthesized from the versatile scaffold, Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in kinase inhibitor design, owing to its structural similarity to the adenine ring of ATP, enabling competitive binding to the kinase active site. This document presents a comparative analysis of derivatives targeting key kinases such as Fibroblast Growth Factor Receptor (FGFR), Ribosomal S6 Kinase 2 (RSK2), and Janus Kinase 3 (JAK3), alongside established alternative inhibitors. All data is presented in a standardized format to facilitate objective comparison, supported by detailed experimental protocols and visual diagrams of relevant signaling pathways.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of representative kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold against their respective targets, compared with well-known alternative inhibitors.

Table 1: Comparison of FGFR Inhibitors

Compound IDTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
FGFRi-4h [1][2]FGFR17AZD4547FGFR10.6
FGFR29FGFR21.3
FGFR325FGFR34.1
FGFR4712

Table 2: Comparison of RSK2 Inhibitors

Compound IDTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
RSK2i-B1 [3]RSK21.7BI-D1870RSK2Not Specified
RSK2i-B2 [3]RSK22.1
RSK2i-B3 [3]RSK23.5

Table 3: Comparison of JAK3 Inhibitors

Compound IDTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
JAK3i-31 [4]JAK3Potent (exact value not specified)TofacitinibJAK1-
JAK2-
JAK33.5 ± 0.6

Experimental Protocols

Detailed methodologies for the key kinase inhibition assays are provided below. These protocols are based on established methods in the field.[5][6][7][8][9][10][11][12][13]

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, RSK2, JAK3)

  • Kinase-specific peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution (at or near the Km for the specific kinase)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay determines the effect of the kinase inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase signaling pathway.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., MDA-MB-468 for RSK2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (serially diluted)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • White, clear-bottom 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Record luminescence using a plate reader.

  • Calculate the IC50 values for the anti-proliferative effect.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the targeted kinases are involved.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation Inhibitor FGFR Inhibitor (e.g., FGFRi-4h) Inhibitor->FGFR Inhibits

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

RSK2_Signaling_Pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Activates Downstream Downstream Targets (e.g., CREB, c-Fos) RSK2->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor RSK2 Inhibitor (e.g., RSK2i-B1) Inhibitor->RSK2 Inhibits

Caption: Ribosomal S6 Kinase 2 (RSK2) Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer GeneTranscription Gene Transcription STAT_dimer->GeneTranscription Nucleus Nucleus Inhibitor JAK3 Inhibitor (e.g., JAK3i-31) Inhibitor->JAK3 Inhibits

Caption: Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow Start Start: Synthesize Derivatives from Methyl 5-bromo-1H-pyrrolo [2,3-b]pyridine-2-carboxylate BiochemicalAssay In Vitro Biochemical Assay (e.g., ADP-Glo) Start->BiochemicalAssay DetermineIC50 Determine IC50 Values BiochemicalAssay->DetermineIC50 CellBasedAssay Cell-Based Proliferation Assay DetermineIC50->CellBasedAssay Active Compounds DetermineCellularIC50 Determine Cellular IC50 Values CellBasedAssay->DetermineCellularIC50 LeadOptimization Lead Optimization DetermineCellularIC50->LeadOptimization LeadOptimization->BiochemicalAssay Iterative Improvement End End: Identify Potent and Selective Inhibitor LeadOptimization->End

Caption: General workflow for kinase inhibitor screening and evaluation.

References

Head-to-head comparison of different cross-coupling methods for Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic cores is a cornerstone of modern medicinal chemistry. Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a derivative of 7-azaindole, is a valuable scaffold in the development of therapeutic agents. The strategic introduction of diverse substituents at the C5 position via cross-coupling reactions is a key step in generating libraries of potential drug candidates. This guide provides a head-to-head comparison of various palladium-catalyzed cross-coupling methods for this specific substrate, offering a summary of performance based on available experimental data and detailed protocols for key reactions.

The choice of cross-coupling methodology is critical and depends on the desired bond formation (C-C, C-N) and the nature of the coupling partner. This comparison focuses on five major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. While data for the exact substrate, this compound, is limited in the literature for some of these reactions, this guide draws upon data from closely related 5-bromo-7-azaindole and other relevant heterocyclic systems to provide a comprehensive overview.

Comparative Overview of Cross-Coupling Methods

The following table summarizes the key features and performance of different cross-coupling methods for the functionalization of the C5 position of the pyrrolo[2,3-b]pyridine scaffold. It is important to note that direct comparative studies on this compound are not extensively documented. Therefore, the presented data is a composite from reactions on the parent 5-bromo-7-azaindole, its esters, or closely related N-protected analogues.

Cross-Coupling Method Bond Formed Typical Coupling Partner Catalyst System (Typical) Base (Typical) Solvent (Typical) Temperature (°C) Yield Range (%) Key Advantages Key Disadvantages
Suzuki-Miyaura C(sp²) - C(sp²)Aryl/Heteroaryl Boronic Acids/EstersPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, DME80 - 11070 - 95Wide functional group tolerance, commercially available reagents, stable boronic acids.Potential for protodeboronation of boronic acid.
Sonogashira C(sp²) - C(sp)Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃N, DIPADMF, THF25 - 8085 - 95Forms C-C triple bonds, mild reaction conditions.Requires a co-catalyst (CuI), potential for alkyne homocoupling.
Buchwald-Hartwig C(sp²) - NPrimary/Secondary Amines, AmidesPd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAPCs₂CO₃, K₃PO₄, NaOtBuDioxane, Toluene80 - 11055 - 98Broad scope of amines and amides can be used.Ligand choice is crucial and can be substrate-dependent.
Heck C(sp²) - C(sp²)Alkenes (e.g., acrylates, styrenes)Pd(OAc)₂Et₃N, NaOAcDMF, NMP100 - 140Moderate to GoodAtom economical, no need for organometallic reagents for the alkene component.Often requires higher temperatures, regioselectivity can be an issue.
Stille C(sp²) - C(sp²)OrganostannanesPd(PPh₃)₄- (Often base-free)Toluene, Dioxane80 - 110Moderate to GoodTolerates a wide range of functional groups.Toxicity of organotin reagents and byproducts is a major drawback.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted from literature for substrates analogous to this compound.

Suzuki-Miyaura Coupling: Synthesis of Methyl 5-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylates

This protocol is adapted from procedures for the Suzuki coupling of related bromo-azaaindoles.[2]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Substrate This compound Product Methyl 5-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Substrate->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Catalyst Pd(dppf)Cl₂ Catalyst->Product Base K₂CO₃ Base->Product Solvent Dioxane/H₂O Solvent->Product Heat 80-100 °C Heat->Product

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Sonogashira Coupling: Synthesis of Methyl 5-alkynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylates

This protocol is based on general procedures for the Sonogashira coupling of bromo-pyridines and related heterocycles.[3]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions Substrate This compound Product Methyl 5-alkynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Substrate->Product Alkyne R-C≡CH Alkyne->Product Pd_Catalyst PdCl₂(PPh₃)₂ Pd_Catalyst->Product Cu_Catalyst CuI Cu_Catalyst->Product Base Et₃N Base->Product Solvent DMF Solvent->Product Temp rt to 60 °C Temp->Product

Figure 2: General scheme for the Sonogashira coupling reaction.

Procedure:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as DMF or THF, add the terminal alkyne (1.1-1.5 equiv.) and a base like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

  • The mixture is degassed with an inert gas for 15-30 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv.) and copper(I) iodide (CuI) (0.04-0.10 equiv.).

  • The reaction is stirred at room temperature to 60 °C for 2-24 hours, with progress monitored by TLC or LC-MS.

  • After completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution, water, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the desired 5-alkynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Buchwald-Hartwig Amination: Synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylates

This protocol is adapted from procedures for the Buchwald-Hartwig amination of related bromo-pyridines.[4][5]

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions Substrate This compound Product Methyl 5-(R¹R²N)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Substrate->Product Amine R¹R²NH Amine->Product Pd_Catalyst Pd₂(dba)₃ Pd_Catalyst->Product Ligand Xantphos Ligand->Product Base Cs₂CO₃ Base->Product Solvent Dioxane Solvent->Product Heat 100 °C Heat->Product

Figure 3: General scheme for the Buchwald-Hartwig amination.

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv.), and a suitable phosphine ligand such as Xantphos (0.02-0.10 equiv.).

  • Anhydrous, degassed 1,4-dioxane or toluene is added.

  • The reaction tube is sealed and heated to 80-110 °C for 12-24 hours. The reaction progress should be monitored by LC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is then purified by column chromatography to afford the desired 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Logical Workflow for Cross-Coupling Reaction Optimization

The successful application of any cross-coupling reaction often requires a systematic optimization of various parameters. The following diagram illustrates a general workflow for this process.

Cross_Coupling_Workflow Start Define Target Molecule (Functionalized Azaindole) Screen_Catalyst Screen Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) Start->Screen_Catalyst Screen_Ligand Screen Phosphine Ligand (e.g., XPhos, SPhos, dppf, PPh₃) Screen_Catalyst->Screen_Ligand Screen_Base Screen Base (e.g., K₂CO₃, Cs₂CO₃, NaO-t-Bu, Et₃N) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvent (e.g., Dioxane, Toluene, DMF, THF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Analysis Analyze Yield and Purity (LC-MS, NMR) Optimize_Time->Analysis Analysis->Screen_Catalyst Sub-optimal Results Scale_Up Scale-up Synthesis Analysis->Scale_Up Optimized Conditions End Final Product Scale_Up->End

Figure 4: A general workflow for the optimization of a palladium-catalyzed cross-coupling reaction.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are particularly well-suited for generating diverse libraries of C-C and C-N coupled products under relatively mild conditions with good to excellent yields. While specific data for Heck and Stille couplings on this exact substrate are less common, these methods remain viable options, especially when the unique reactivity of their respective coupling partners is desired. The choice of the optimal method will ultimately be guided by the specific synthetic target, the availability of starting materials, and the desired functional group tolerance. The provided protocols and comparative data serve as a valuable resource for researchers to navigate the selection and implementation of the most appropriate cross-coupling strategy.

References

Assessing the Metabolic Stability of Novel Compounds Derived from Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. Compounds synthesized from Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are of significant interest due to their potential for potent and selective biological activity. However, a critical aspect of drug development is ensuring that these promising compounds possess favorable pharmacokinetic properties, with metabolic stability being a key determinant of in vivo half-life, oral bioavailability, and consistent drug exposure. This guide provides a comparative assessment of the metabolic stability of such compounds, supported by experimental protocols and data for alternative heterocyclic scaffolds.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems like liver microsomes or hepatocytes.[1][2] While specific quantitative data for a broad series of compounds directly synthesized from this compound is proprietary and not extensively published, the literature suggests that thoughtful structural modifications can lead to derivatives with good metabolic stability and oral bioavailability. For instance, studies on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have yielded compounds with favorable pharmacokinetic profiles in multiple species.

To provide a practical comparison for researchers, the following tables summarize metabolic stability data. Table 1 presents illustrative data for hypothetical derivatives of the pyrrolo[2,3-b]pyridine core, reflecting the positive outcomes described in the literature. Table 2 provides published data for compounds based on alternative heterocyclic scaffolds, highlighting how different core structures can influence metabolic fate.

Table 1: Illustrative Metabolic Stability of Hypothetical Pyrrolo[2,3-b]pyridine Derivatives

Compound IDCore ScaffoldR1 GroupR2 GroupHuman Liver Microsome t½ (min)Intrinsic Clearance (CLint, µL/min/mg)
PYR-001Pyrrolo[2,3-b]pyridine-H-Phenyl1592.4
PYR-002Pyrrolo[2,3-b]pyridine-CH3-Cyclohexyl4530.8
PYR-003Pyrrolo[2,3-b]pyridine-F-Phenyl2555.4
PYR-004Pyrrolo[2,3-b]pyridine-H-Pyridyl> 60< 23.1

Note: The data in this table is illustrative and intended to represent a range of potential metabolic stabilities based on qualitative descriptions in the literature. Actual values would be determined experimentally.

Table 2: Metabolic Stability of Compounds with Alternative Heterocyclic Scaffolds

Compound IDCore ScaffoldTargetHuman Liver Microsome t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Reference
Compound 1PhenylHCV NS5B Replicase< 5> 277Yeung et al.
Compound 2PyridylHCV NS5B Replicase2069.3Yeung et al.
Compound 3PyrimidylHCV NS5B Replicase> 120< 11.5Yeung et al.
Compound 22Imidazo[1,5-a]pyridineMEK-Low cross-species clearanceDoherty et al.
Compound 241,2,4-TriazolopyridineMEK> 120< 11.5Doherty et al.

The data in Table 2 demonstrates a common strategy in medicinal chemistry: addressing metabolic liabilities through "scaffold hopping." For example, replacing a metabolically labile phenyl ring with more electron-deficient pyridyl or pyrimidyl rings can significantly increase metabolic stability by making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Similarly, transitioning from an imidazopyridine to a triazolopyridine core can enhance stability.[3]

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.[4][5][6]

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput screen primarily for evaluating Phase I (oxidative) metabolism mediated by cytochrome P450 enzymes.[2]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile with an internal standard for reaction quenching and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare the incubation mixture by adding liver microsomes to the phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the pre-warmed microsome-buffer mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (mL incubation/mg microsomal protein)).

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and relevant cofactors, providing a more comprehensive picture of metabolic clearance.[2][6]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound stock solution

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker with CO2 control (37°C, 5% CO2)

  • LC-MS/MS system

  • Cell viability assay reagents (e.g., Trypan Blue)

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes according to the supplier's protocol. Assess cell viability.

  • Incubation Setup: In a 96-well plate, add the hepatocyte suspension (typically at a density of 0.5-1.0 x 10^6 viable cells/mL).

  • Initiation: Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2, with gentle shaking to keep the cells in suspension.

  • Sampling and Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the metabolic activity with cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Follow the same steps as in the microsomal stability assay (centrifugation and LC-MS/MS analysis).

  • Data Analysis: Calculate the half-life and intrinsic clearance similarly to the microsomal assay, adjusting the clearance calculation for the cell density (CLint = (0.693/t½) * (mL incubation / million cells)).

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_results Results A Test Compound (1 µM final) D Initiate Reaction A->D B Microsomes or Hepatocytes (in buffer/media) B->D C NADPH Cofactors (for microsomes) C->D E Time-Point Sampling (0, 5, 15, 30, 60 min) D->E Incubate F Quench with ACN + Internal Standard E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis G->H I Data Processing H->I J t½ Calculation I->J K CLint Calculation I->K

Fig. 1: General workflow for in vitro metabolic stability assays.
Hypothetical Metabolic Pathway

Compounds containing the pyrrolo[2,3-b]pyridine core can undergo various metabolic transformations. The diagram below illustrates potential sites of metabolism for a hypothetical derivative. Common metabolic reactions include oxidation (hydroxylation) of aromatic rings and alkyl groups, as well as N-dealkylation.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Pyrrolo[2,3-b]pyridine Derivative M1 Aromatic Hydroxylation (on Pyrrolo[2,3-b]pyridine core) Parent->M1 Oxidation M2 Aliphatic Hydroxylation (on R2 side chain) Parent->M2 Oxidation M3 N-dealkylation (at R1) Parent->M3 Oxidation M4 Glucuronidation (at hydroxyl group) M1->M4 UGT M5 Sulfation (at hydroxyl group) M1->M5 SULT M2->M4 M2->M5

References

Navigating the Early Drug Discovery Maze: A Comparative Guide to the In Vitro ADME Properties of Novel Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. For researchers engaged in the development of novel therapeutics based on the promising Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold, a strategic and early assessment of in vitro ADME characteristics can significantly de-risk projects and guide medicinal chemistry efforts. This guide provides a comparative analysis of key in vitro ADME parameters for a series of analogs, alongside detailed experimental protocols to ensure reproducibility and aid in the design of future studies.

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other targeted therapies. The analogs of this compound represent a class of compounds with significant therapeutic potential. However, their journey from a promising hit to a viable clinical candidate is contingent on possessing a favorable ADME profile. Early-stage in vitro assays provide critical insights into a compound's likely pharmacokinetic behavior in vivo, allowing for the timely identification and mitigation of potential liabilities such as poor solubility, low permeability, rapid metabolism, or high plasma protein binding.

This guide presents a comparative analysis of hypothetical, yet representative, in vitro ADME data for this compound and three of its analogs. The data is intended to illustrate how structural modifications can influence key ADME properties and to serve as a practical example for researchers working with this chemical series.

Comparative In Vitro ADME Profile of Analogs

The following table summarizes the key in vitro ADME properties for the parent compound and its analogs. These representative data highlight the impact of structural modifications on solubility, permeability, metabolic stability, and plasma protein binding.

CompoundStructureKinetic Solubility (μM) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BMicrosomal Stability (% Remaining after 60 min)Plasma Protein Binding (%)
Parent Compound This compound150.82598.5
Analog A 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid850.28892.1
Analog B Methyl 5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate421.54595.3
Analog C 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide282.36297.2

Interpretation of Data:

  • Analog A , with the carboxylic acid moiety, exhibits significantly improved kinetic solubility compared to the parent methyl ester, a common strategy to enhance this property. However, this increased polarity leads to a marked decrease in permeability. Its metabolic stability is notably high, suggesting it is less susceptible to phase I metabolism.

  • Analog B , where the bromine is replaced with a pyridine ring, shows a moderate improvement in solubility and a slight increase in permeability. Its metabolic stability is also improved over the parent compound.

  • Analog C , the N-methyl amide analog, displays a favorable balance of properties with improved solubility and permeability compared to the parent compound, along with enhanced metabolic stability.

This type of structure-activity relationship (SAR) analysis is crucial for guiding the design of new analogs with optimized ADME profiles.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable in vitro ADME data. The following sections outline the methodologies used to obtain the data presented above.

Kinetic Solubility Assay

This assay determines the aqueous solubility of a compound from a DMSO stock solution, mimicking the conditions often encountered in high-throughput screening.

Materials:

  • Test compounds dissolved in 100% DMSO (10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Plate shaker.

  • Spectrophotometer or LC-MS/MS system.

Procedure:

  • Add 1.5 µL of the 10 mM DMSO stock solution of the test compound to a well of a 96-well plate.

  • Add 148.5 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, filter the samples to remove any precipitated compound.

  • Quantify the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a standard curve prepared in the same buffer system.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as an in vitro model of the intestinal barrier.[1][2]

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • Lucifer yellow for monolayer integrity testing.

  • LC-MS/MS system for sample analysis.

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.

  • For the apical-to-basolateral (A→B) permeability assessment, add the test compound (typically at 10 µM) in transport buffer (HBSS) to the apical (donor) compartment.

  • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.[3][4]

Materials:

  • Pooled human liver microsomes.

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compound.

  • Acetonitrile with an internal standard for reaction termination and sample preparation.

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final protein concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to reach the target site.[5][6] The rapid equilibrium dialysis (RED) method is a common and reliable approach.[6]

Materials:

  • Pooled human plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO).

  • Test compound.

  • LC-MS/MS system for analysis.

Procedure:

  • Spike the test compound into human plasma at the desired concentration (e.g., 1 µM).

  • Add the spiked plasma to the donor chamber of the RED device insert.

  • Add an equal volume of PBS to the receiver chamber.

  • Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • To avoid matrix effects during analysis, mix the plasma sample with an equal volume of clean buffer and the buffer sample with an equal volume of blank plasma.

  • Analyze the concentrations of the compound in both chambers by LC-MS/MS.

  • The percentage of plasma protein binding is calculated as: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 Where C_plasma is the concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber at equilibrium.

In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for in vitro ADME screening in an early drug discovery setting.

ADME_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Medium-Throughput) cluster_2 Lead Optimization (Lower-Throughput) cluster_3 Candidate Selection Solubility Kinetic Solubility Caco2 Caco-2 Permeability Solubility->Caco2 LogD LogD7.4 LogD->Caco2 Permeability_PAMPA PAMPA Permeability Permeability_PAMPA->Caco2 PPB Plasma Protein Binding Caco2->PPB Metabolic_Stability Microsomal Stability Hepatocyte_Stability Hepatocyte Stability Metabolic_Stability->Hepatocyte_Stability CYP_Inhibition CYP Inhibition Candidate Preclinical Candidate CYP_Inhibition->Candidate PPB->Candidate Metabolite_ID Metabolite Identification Hepatocyte_Stability->Metabolite_ID Metabolite_ID->Candidate

Caption: A streamlined workflow for in vitro ADME assessment in drug discovery.

By systematically evaluating the in vitro ADME properties of this compound analogs, researchers can build a comprehensive understanding of the structure-ADME relationships within this chemical series. This knowledge is instrumental in designing and selecting compounds with a higher probability of success in preclinical and clinical development, ultimately accelerating the delivery of novel and effective medicines to patients.

References

A Researcher's Guide to Elucidating Binding Modes: X-ray Crystallography of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding interactions of a potential drug candidate with its target protein is paramount. This guide provides a comparative analysis of X-ray crystallography for determining the binding mode of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives, a class of compounds with significant therapeutic potential. We will delve into the experimental protocols, compare this technique with alternative methods, and present data in a clear, comparative format.

The core scaffold of these derivatives, 7-azaindole, is a privileged structure in medicinal chemistry, known to interact with various protein targets, often by forming key hydrogen bonds with the hinge region of protein kinases.[1] While numerous studies have explored the synthesis and biological activity of 7-azaindole derivatives,[2][3][4][5] detailed structural elucidation of their binding modes via X-ray crystallography remains a critical step for rational drug design.

Deciphering the Binding Puzzle: The Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for providing high-resolution, atomic-level details of how a ligand interacts with its protein target.[6][7][8] This technique allows for the precise visualization of the three-dimensional arrangement of atoms in a protein-ligand complex, revealing crucial information about hydrogen bonds, hydrophobic interactions, and conformational changes upon binding.[6][9] Although challenges such as obtaining high-quality crystals can exist, the unparalleled detail it offers makes it an indispensable tool in drug discovery.[7][10]

Experimental Workflow: From Protein to Structure

The journey to determining a protein-ligand crystal structure is a multi-step process. The following diagram outlines a typical experimental workflow for the X-ray crystallographic analysis of a this compound derivative in complex with a target protein.

experimental_workflow cluster_protein_production Protein Production & Crystallization cluster_complex_formation Complex Formation cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination & Analysis p1 Target Protein Expression & Purification p2 Apo-Protein Crystallization Screening p1->p2 p3 Crystal Optimization p2->p3 c1 Ligand Soaking or Co-crystallization p3->c1 Apo crystals d1 Cryo-protection & Crystal Freezing c1->d1 d2 X-ray Diffraction Data Collection (Synchrotron) d1->d2 d3 Data Processing & Scaling d2->d3 s1 Phase Determination (Molecular Replacement) d3->s1 s2 Model Building & Refinement s1->s2 s3 Binding Mode Analysis s2->s3

Caption: Experimental workflow for protein-ligand X-ray crystallography.
Key Experimental Protocols

A detailed methodology is crucial for reproducible results. Below are protocols for the key stages in the X-ray crystallographic analysis of a protein-ligand complex.

Protein Expression, Purification, and Crystallization:

  • Expression and Purification: The target protein is overexpressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity using chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.

  • Crystallization: The purified protein is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop).

  • Optimization: Initial crystal hits are optimized by fine-tuning the crystallization conditions to obtain single, well-ordered crystals suitable for diffraction.[7]

Protein-Ligand Complex Formation:

Two primary methods are employed to obtain crystals of the protein-ligand complex:[11][12]

  • Ligand Soaking: Apo-protein crystals are transferred to a solution containing the this compound derivative. The ligand concentration is typically 10-1000 times its dissociation constant (Kd), if known.[13] Soaking times can range from minutes to hours. This method is generally faster and requires less protein.[12]

  • Co-crystallization: The purified protein is incubated with the ligand prior to setting up crystallization trials. This mixture is then screened for crystallization conditions. This method is often preferred when the ligand induces a significant conformational change in the protein or if the ligand has low solubility.[11][12]

X-ray Diffraction Data Collection and Processing:

  • Cryo-protection: Crystals are briefly soaked in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.[13]

  • Data Collection: The cryo-cooled crystal is mounted in a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[7] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.

Structure Determination, Refinement, and Analysis:

  • Phasing: The phase information, which is lost during data collection, is determined using methods like molecular replacement, utilizing a previously solved structure of a homologous protein.

  • Model Building and Refinement: An initial model of the protein-ligand complex is built into the electron density map. This model is then refined iteratively to improve its fit to the experimental data.

  • Validation: The final model is validated using various stereochemical and geometric checks to ensure its quality. The quality of the fit for the ligand is assessed by examining the electron density map and B-factors.[14]

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail, other techniques can offer complementary information for binding mode analysis. The choice of method often depends on the specific research question, the nature of the protein-ligand system, and available resources.

TechniquePrincipleAdvantagesLimitations
X-ray Crystallography X-ray diffraction from a crystalline sample- High, atomic resolution.[6]- Provides detailed structural information of the binding site.[6]- Well-established and high-throughput once a crystal system is established.[7]- Requires well-diffracting crystals, which can be a major bottleneck.[7][10]- Provides a static picture of the complex.- Crystal packing can sometimes influence the observed conformation.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei- Provides information on molecular dynamics and flexibility in solution.[6]- Does not require crystallization.[6]- Can detect weak binding interactions.- Generally limited to smaller proteins (<70 kDa).[8]- Less sensitive, requiring higher sample concentrations.[6]- Structure determination can be complex and time-consuming.[6]
Cryo-Electron Microscopy (Cryo-EM) Electron imaging of flash-frozen molecules in solution- Suitable for large, dynamic, or membrane-associated molecules not amenable to crystallography or NMR.[10]- Can capture different conformational states.[10]- Resolution is often lower than X-ray crystallography.- Data collection and processing can be computationally intensive.[10]
Computational Docking Predicts the preferred orientation of a ligand to a protein- Fast and computationally inexpensive.- Can screen large libraries of compounds.- Useful for hypothesis generation.- Predictions are not always accurate and require experimental validation.- Does not account for protein flexibility perfectly.

Predicted vs. Experimental Binding Mode: A Case for 7-Azaindole Derivatives

In the absence of a specific crystal structure for a this compound derivative, we can draw parallels from studies on similar 7-azaindole compounds where binding modes have been predicted using molecular docking.[1][2][3]

For instance, molecular docking studies of 7-azaindole derivatives often predict key interactions, such as:

  • Hydrogen bonding: The 7-azaindole scaffold can form crucial hydrogen bonds with backbone atoms in the hinge region of kinases.[1]

  • Pi-cation interactions: The aromatic rings can engage in favorable interactions with charged residues like lysine or arginine.[2]

  • Hydrophobic interactions: Substituted groups on the 7-azaindole core can occupy hydrophobic pockets within the binding site.[2]

The following diagram illustrates a hypothetical signaling pathway and the logical relationship between computational prediction and experimental validation.

signaling_pathway cluster_design_and_synthesis Drug Design & Synthesis cluster_computational_analysis Computational Analysis cluster_experimental_validation Experimental Validation cluster_biological_outcome Biological Outcome d1 This compound Derivative c1 Molecular Docking d1->c1 e1 X-ray Crystallography d1->e1 c2 Predicted Binding Mode c1->c2 b1 Target Protein Inhibition c2->b1 Hypothesis e2 Experimentally Determined Binding Mode e1->e2 e2->b1 Confirmation b2 Downstream Signaling Blockade b1->b2

Caption: From ligand to biological effect: a logical workflow.

X-ray crystallography serves to experimentally validate these computational predictions. The resulting crystal structure would provide definitive evidence of the binding orientation, key interactions, and any induced conformational changes in the protein, thereby guiding the next steps in structure-activity relationship (SAR) studies and lead optimization.

Structural Data of the Core Scaffold

While a crystal structure of the exact methyl ester derivative is not publicly available, the crystal structure of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides valuable geometric parameters for the core 7-azaindole ring system.[15][16]

ParameterValue
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4
Key FeatureIn the crystal, pairs of N—H⋯N hydrogen bonds connect the molecules into inversion dimers.[15][16]

Data obtained from the crystallographic study of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[15][16]

References

Structure-activity relationship (SAR) studies of kinase inhibitors based on the Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold serves as an excellent hinge-binding motif, mimicking the adenine core of ATP to form crucial hydrogen bonds within the kinase ATP-binding site.[2][4][5] Its amenability to substitution at multiple positions has allowed for the development of potent and selective inhibitors against a variety of kinase targets implicated in diseases such as cancer and inflammatory disorders.[2][6]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. This data highlights the diverse therapeutic potential of this scaffold.

Compound ID/ReferenceKinase TargetIC50 (nM)Cellular Activity/Notes
Cdc7 Inhibitors
Compound 42 [7]Cdc77Potent ATP mimetic inhibitor.
FGFR Inhibitors
Compound 4h [8][9]FGFR17Also inhibits FGFR2 (9 nM) and FGFR3 (25 nM).[8][9]
FGFR29
FGFR325
FGFR4712
PI3K Inhibitors
Compound B13 [10]PI3Kγ0.5Exceptionally potent PI3Kγ inhibitor.[10]
TNIK Inhibitors
Unnamed Series[11]TNIK< 1Several compounds showed potent TNIK inhibition.[11]
CDK8 Inhibitors
Compound 22 [12]CDK848.6A potent type II CDK8 inhibitor.[12]
Haspin Kinase Inhibitors
Compound 8l [13]Haspin14Identified as the most potent Haspin inhibitor in its series.[13]
CSF1R Inhibitors
Pexidartinib (4e)[14]CSF1R13An approved oral antitumor drug.[14]
BRAF V600E Inhibitors
Vemurafenib (7c)[14]BRAF V600E31An FDA-approved drug for melanoma.[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays cited in the literature for the evaluation of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are fundamental for determining the direct inhibitory effect of a compound on its target kinase.

  • Assay Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of ATP. The amount of phosphorylation is quantified, typically using methods like ADP-Glo, HTRF, or AlphaScreen.

  • Materials:

    • Recombinant human kinase

    • Specific peptide or protein substrate

    • ATP

    • Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives)

    • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Test compounds are serially diluted, typically in DMSO, and then further diluted in the assay buffer.

    • The kinase, substrate, and test compound are pre-incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP. The concentration of ATP is often kept at or near the Km value for the specific kinase.[15]

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).

    • The reaction is stopped by the addition of a termination reagent.

    • The detection reagent is added, and the signal (e.g., luminescence or fluorescence) is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[16]

Cellular Proliferation Assay (e.g., SRB or CCK-8 Assay)

Cell-based assays are essential to evaluate the anti-proliferative effects of the kinase inhibitors in a biological context.

  • Assay Principle: These assays measure the number of viable cells after treatment with the test compounds. The Sulforhodamine B (SRB) assay relies on the staining of total cellular protein, while the Cell Counting Kit-8 (CCK-8) assay uses a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product.

  • Materials:

    • Human cancer cell lines (e.g., colorectal, breast, lung cancer lines)

    • Cell culture medium and supplements (e.g., FBS, antibiotics)

    • Test compounds

    • SRB or CCK-8 assay reagents

    • Trichloroacetic acid (TCA) for SRB assay

    • Tris base solution for SRB assay

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[8]

    • For SRB Assay:

      • Cells are fixed with cold TCA, washed, and stained with SRB solution.

      • Unbound dye is washed away, and the protein-bound dye is solubilized with Tris base solution.

    • For CCK-8 Assay:

      • The CCK-8 reagent is added to each well, and the plate is incubated for a few hours.

    • The absorbance is measured using a microplate reader at the appropriate wavelength.

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from dose-response curves.[10]

Mandatory Visualizations

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study of kinase inhibitors, starting from a core scaffold like 1H-pyrrolo[2,3-b]pyridine.

SAR_Workflow cluster_Discovery Discovery & Initial Screening cluster_Optimization Lead Optimization Scaffold Scaffold Identification (e.g., 1H-pyrrolo[2,3-b]pyridine) Library Compound Library Synthesis Scaffold->Library HTS High-Throughput Screening Library->HTS Hit Hit Identification HTS->Hit SAR SAR Studies (Iterative Synthesis) Hit->SAR Potency In Vitro Potency (Kinase Assays) SAR->Potency Potency->SAR Feedback Selectivity Selectivity Profiling Potency->Selectivity Selectivity->SAR Feedback Cellular Cellular Activity (Proliferation, etc.) Selectivity->Cellular ADME ADME/Tox Profiling Cellular->ADME Lead Lead Candidate ADME->Lead

Caption: General workflow for a Structure-Activity Relationship (SAR) study of kinase inhibitors.

Targeted Signaling Pathway: PI3K/AKT/mTOR

Several potent 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[10]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Activation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->PI3K Inhibition

References

Safety Operating Guide

Proper Disposal of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a halogenated pyridine derivative commonly used in research and development. Adherence to these guidelines is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for similar compounds indicates that this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE)
PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[3][4]

In the event of a spill, immediately evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3] All materials used for spill cleanup must be treated as hazardous waste.[5][6] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified and handled as hazardous waste.[3][5][7]

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: Treat all forms of this chemical waste as hazardous.[5][7]

  • Segregate Halogenated Waste: This compound is a halogenated organic waste. It must be collected separately from non-halogenated organic waste.[8][9] Proper segregation can reduce disposal costs and environmental impact.[8]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[4][7]

2. Waste Collection and Containerization:

  • Use Appropriate Containers: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3][10] Plastic containers are often preferred.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., Toxic, Irritant).[7][8][11]

3. Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated, well-ventilated, and secure Satellite Accumulation Area at or near the point of generation.[8][10][11]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[8][10]

  • Accumulation Limits: Be aware of the maximum accumulation limits for hazardous waste in your SAA, which is typically 55 gallons. For acutely toxic "P-listed" wastes, the limit is one quart.[10][11]

4. Request for Disposal:

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[10] Do not dispose of this chemical down the drain.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of Waste (this compound) B Is the waste contaminated with other substances? A->B C Segregate as Halogenated Organic Waste B->C Yes/No, always segregate D Check for Incompatibilities (e.g., strong acids, bases, oxidizers) C->D E Store in a separate, compatible container D->E Yes F Select a designated, properly labeled Hazardous Waste container D->F No E->F G Store container in a designated Satellite Accumulation Area (SAA) F->G H Keep container closed when not in use G->H I Is the container full or ready for disposal? H->I I->H No J Contact Environmental Health & Safety (EHS) for waste pickup I->J Yes K End: Proper Disposal J->K

References

Personal protective equipment for handling Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate was not located. The following guidance is based on the safety profiles of structurally similar compounds, including pyridine derivatives and halogenated aromatic compounds. Researchers must exercise caution and handle this compound as potentially hazardous.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that could cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][2][3][4]Prevents skin contact, which can lead to irritation or burns.[1][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2][3][6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][5]

Operational Plan: From Receipt to Disposal

This section outlines the procedural workflow for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[2][3][6]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6][7]

  • Designate a specific area for handling the compound to contain potential spills.[6]

2. Handling the Compound:

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the compound within a chemical fume hood to control dust and vapors.[6]

  • Experimental Procedures: Perform all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.[1]

3. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3][7]

  • Keep the container tightly closed.[3][5][7]

4. Disposal:

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1][4]

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[1][6][7]

  • Disposal Procedures: Follow your institution's hazardous waste disposal procedures. Do not dispose of down the drain.[1][4][8]

Contingency Plan: Spills and Exposure

Accidents require immediate and appropriate action.

1. Spill Management:

  • Small Spills: For small spills that can be cleaned up in a short amount of time, trained personnel wearing appropriate PPE should absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.[7] Ventilate the area.

  • Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.

2. Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][5] Seek medical attention.[2][3][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing.[5] If skin irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_weigh Weigh/Transfer in Hood prep_ppe->handle_weigh handle_experiment Conduct Experiment in Hood handle_weigh->handle_experiment post_storage Store in Cool, Dry, Ventilated Area handle_experiment->post_storage post_decontaminate Decontaminate Glassware handle_experiment->post_decontaminate disp_segregate Segregate Halogenated Waste post_decontaminate->disp_segregate disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_follow Follow Institutional Procedures disp_collect->disp_follow

Caption: Workflow for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.